molecular formula C4H6Cl2O2 B1172447 Methyl ALPHA-D-xylopyranoside CAS No. 14703-09-4

Methyl ALPHA-D-xylopyranoside

Cat. No.: B1172447
CAS No.: 14703-09-4
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Description

Methyl ALPHA-D-xylopyranoside is a useful research compound. Its molecular formula is C4H6Cl2O2. The purity is usually 95%.
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Properties

CAS No.

14703-09-4

Molecular Formula

C4H6Cl2O2

Origin of Product

United States

Foundational & Exploratory

Methyl α-D-Xylopyranoside vs. D-Xylose: A Comparative Analysis of Structure, Function, and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive examination of the fundamental differences between the naturally occurring pentose sugar, D-xylose, and its synthetic glycoside derivative, methyl α-D-xylopyranoside. While structurally related, the substitution of the anomeric hydroxyl group with a methoxy group imparts significant changes in chemical reactivity, metabolic stability, and biological function. This document will dissect these differences from a molecular perspective, explore their divergent roles in biological systems, and detail their distinct applications in research and drug development. We will provide an in-depth analysis of their physicochemical properties, metabolic pathways, and the analytical techniques required for their differentiation. This guide is intended for researchers, scientists, and drug development professionals who utilize these carbohydrates as substrates, diagnostic tools, or building blocks in chemical synthesis.

Foundational Chemical and Structural Differences

The core distinction between D-xylose and methyl α-D-xylopyranoside lies in the chemical nature of the anomeric carbon (C1). This single modification is the primary determinant of their differing properties and functionalities.

1.1. D-Xylose: The Natural Aldopentose

D-xylose is an aldopentose, a five-carbon monosaccharide containing an aldehyde functional group in its acyclic form.[1] In aqueous solutions, it predominantly exists in cyclic hemiacetal forms, primarily as D-xylopyranose (a six-membered ring) with a smaller fraction of D-xylofuranose (a five-membered ring).[2] The cyclic structure features a reactive hydroxyl group at the anomeric carbon. This anomeric hydroxyl group can exist in two stereoisomeric forms, alpha (α) or beta (β), which are in equilibrium in solution—a phenomenon known as mutarotation. The presence of this free hemiacetal makes D-xylose a reducing sugar , capable of participating in redox reactions.

1.2. Methyl α-D-Xylopyranoside: The Stabilized Glycoside

Methyl α-D-xylopyranoside is a glycoside formed by the reaction of D-xylose with methanol.[3][4] In this molecule, the hydroxyl group on the anomeric carbon of the xylopyranose ring is replaced by a methoxy group (-OCH₃) through a glycosidic bond .[5][6][7] This bond locks the ring in the α-anomeric configuration. Crucially, the formation of this stable ether linkage means the ring can no longer open to its acyclic aldehyde form. Consequently, methyl α-D-xylopyranoside is a non-reducing sugar , rendering it significantly less reactive and more chemically stable, particularly under basic conditions, compared to D-xylose.

Diagram: Comparative Molecular Structures

G cluster_xylose D-Xylose (α-D-Xylopyranose) cluster_methyl Methyl α-D-Xylopyranoside xylose Structure: Cyclic Hemiacetal Anomeric Carbon (C1): -OH group Reactivity: Reducing Sugar methyl_xylo Structure: Glycoside (Acetal) Anomeric Carbon (C1): -OCH3 group Reactivity: Non-Reducing Sugar xylose->methyl_xylo Methylation (Fischer Glycosidation)

Caption: From a reactive hemiacetal (Xylose) to a stable glycoside.

1.3. Comparative Physicochemical Properties

The structural modification directly influences the macroscopic physical and chemical properties of these molecules.

PropertyD-XyloseMethyl α-D-XylopyranosideRationale for Difference
Molecular Formula C₅H₁₀O₅[1][8][9]C₆H₁₂O₅[4][5][6]Addition of a methyl group (CH₂).
Molecular Weight 150.13 g/mol [1][8]164.16 g/mol [4][5][10]The added methyl group increases the mass.
Melting Point ~144-154 °C[8][11]Not consistently reported, variesCrystal lattice packing differs significantly.
Water Solubility High (1g in 0.8 mL)[8]Soluble[7]Both are polar with multiple hydroxyl groups.
Chemical Nature Reducing SugarNon-Reducing SugarPresence of a free hemiacetal vs. a locked glycosidic bond.
Reactivity Higher; undergoes mutarotation, reacts with oxidizing agents (e.g., Benedict's reagent).Lower; stable to mild base and oxidizing agents. Can be hydrolyzed by strong acid.[7]The anomeric carbon is the key site of reactivity.

Biological and Pharmacological Divergence

The structural and chemical differences translate directly into distinct biological roles and applications in pharmacology and drug discovery.

2.1. Metabolic Fate and Biological Significance

  • D-Xylose: As a natural sugar, D-xylose is a key component of hemicellulose in the plant kingdom.[1] In humans, it plays a crucial role as the initial monosaccharide transferred to serine residues in the biosynthesis of most glycosaminoglycans (GAGs) like heparan sulfate and chondroitin sulfate, which are vital components of the extracellular matrix.[1] While not a primary nutrient for humans, it can be absorbed by the small intestine, and its absorption rate is used as a diagnostic tool to test for malabsorption disorders.[11] Recent studies also suggest D-xylose may have anti-diabetic properties by regulating blood glucose levels and enhancing glucose uptake.[12]

  • Methyl α-D-Xylopyranoside: This synthetic derivative is not typically found in nature and is generally metabolically inert in biological systems that lack specific α-xylosidases. This resistance to metabolism makes it an excellent tool for biochemical research.[5] Similar to its glucose counterpart (methyl α-D-glucopyranoside), it can serve as a non-metabolizable analog to study carbohydrate transport and binding events without the confounding effects of downstream metabolic processing.[13][14] Furthermore, it has been investigated as an iron chelator with potential antibacterial activity, particularly against Mycobacterium tuberculosis, by inhibiting iron uptake.[7]

2.2. Applications in Research and Drug Development

The distinct properties of these molecules dictate their use in the laboratory and in pharmaceutical development pipelines.

Application AreaD-XyloseMethyl α-D-Xylopyranoside
Sweeteners & Food Used to produce xylitol, a low-calorie sugar substitute.[15] Also used as a diabetic-friendly sweetener.[16]Limited use due to its synthetic nature, though it has a sweet taste.[7]
Diagnostics The D-xylose absorption test is a standard clinical procedure to assess intestinal function.[11]Not used in diagnostics.
Biotechnology Serves as a carbon source for microbial fermentation to produce biofuels and other valuable chemicals.[11][15][17]Used as a substrate to characterize specific enzymes (e.g., α-xylosidases) or as a negative control in fermentation studies.[18][19]
Drug Discovery Derivatives are being developed as potential antihyperglycemic drugs.[20] Serves as a starting material for synthesizing complex carbohydrate-based drugs.[21]Used as a chemical probe or competitive inhibitor for carbohydrate-binding proteins (lectins) and transporters.[7] The addition of a methyl group can be a strategic move in medicinal chemistry (the "magic methyl" effect) to enhance a drug candidate's metabolic stability or binding affinity.[22]
Cosmetics Used as a humectant and moisturizing agent in skincare formulations.[16]Not commonly used.

Analytical Differentiation and Experimental Protocols

Distinguishing between D-xylose and its methyl glycoside is straightforward with modern analytical techniques. The choice of method depends on the experimental goal, whether it is qualitative identification, quantitative analysis, or structural confirmation.

3.1. Key Analytical Techniques

  • Chromatography: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., HILIC) can effectively separate the two compounds based on their slight difference in polarity.[23] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective but requires prior derivatization to make the sugars volatile.[24] The resulting derivatives will have different retention times and mass spectra.

  • Mass Spectrometry (MS): Direct infusion MS can easily differentiate the two based on their distinct molecular weights (150.13 Da for xylose vs. 164.16 Da for the methyl xylopyranoside).[8][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most definitive methods for structural elucidation. The spectrum of methyl α-D-xylopyranoside will show a characteristic singlet peak around 3.4 ppm corresponding to the three protons of the methoxy group, which is absent in the spectrum of D-xylose. Furthermore, the chemical shift and coupling constant of the anomeric proton (H1) can confirm the α-configuration.

  • Chemical Reactivity Tests: A simple qualitative test involves using a reducing sugar assay like Benedict's or Fehling's test. D-xylose will yield a positive result (a colored precipitate), while methyl α-D-xylopyranoside will be non-reactive.

3.2. Experimental Protocol: Synthesis of Methyl α-D-Xylopyranoside

This protocol describes the classic Fischer glycosidation method, which directly illustrates the chemical relationship between the two compounds.

Diagram: Fischer Glycosidation Workflow

G A 1. Dissolve D-Xylose in Anhydrous Methanol B 2. Add Acid Catalyst (e.g., Dowex 50WX8 resin or HCl) A->B C 3. Reflux Reaction Mixture (e.g., 65°C for 4-8 hours) B->C D 4. Monitor Reaction (via Thin Layer Chromatography) C->D E 5. Neutralize Reaction (e.g., with NaHCO₃ or by filtration of resin) D->E F 6. Remove Solvent (Rotary Evaporation) E->F G 7. Purify Product (Crystallization or Column Chromatography) F->G H 8. Validate Structure (NMR, MS Analysis) G->H

Caption: Workflow for synthesizing the glycoside from the parent sugar.

Objective: To synthesize methyl α-D-xylopyranoside from D-xylose via an acid-catalyzed reaction with methanol.

Causality: The acidic environment protonates the anomeric hydroxyl group of xylose, turning it into a good leaving group (water). A subsequent nucleophilic attack by methanol forms the stable glycosidic bond. The α-anomer is often the thermodynamically favored product under these conditions.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend D-xylose (1.0 eq) in anhydrous methanol (e.g., 20 mL per gram of xylose).

  • Catalysis: Add a catalytic amount of a strong acid. An acidic ion-exchange resin (e.g., Dowex 50WX8) is preferred as it can be easily filtered off. Alternatively, acetyl chloride or concentrated HCl can be added dropwise to generate HCl in situ.

  • Reflux: Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting xylose spot and the appearance of a new, less polar product spot.

  • Neutralization (Self-Validation Step): Cool the reaction to room temperature. If a resin was used, simply filter it off. If a soluble acid was used, carefully add a solid base like sodium bicarbonate until effervescence ceases. This step is critical to prevent product degradation during solvent removal.

  • Workup: Filter the mixture and concentrate the filtrate under reduced pressure (rotary evaporation) to obtain a crude syrup or solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) or by flash column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product using NMR and Mass Spectrometry as described in Section 3.1. The presence of a methoxy signal in the NMR and the correct molecular weight in the MS validate a successful synthesis.

Conclusion

While methyl α-D-xylopyranoside is a direct derivative of D-xylose, the transformation of the anomeric hemiacetal into a methyl glycoside fundamentally alters its identity. D-xylose is a reactive, naturally occurring, and metabolically relevant reducing sugar. In contrast, methyl α-D-xylopyranoside is a stable, non-reducing synthetic tool compound valued for its metabolic inertia and utility as a chemical probe. For researchers and drug developers, understanding this core difference is paramount. It dictates the choice of molecule for applications ranging from clinical diagnostics and biofuel production to the intricate design of novel therapeutics and the fundamental study of carbohydrate biochemistry.

References

  • Ataman Kimya. (n.d.). D XYLOSE. Retrieved from [Link]

  • Rao, V. S., & Perlin, A. S. (1976). Synthesis of methyl alpha- and beta-D-xylopyranoside-5-18O. Carbohydrate Research, 46(2), 195-200. Retrieved from [Link]

  • BSH Ingredients. (2025, January 17). Food Sources High in D-Xylose: Natural Foods and Plants. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). D-Xylose Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Wikipedia. (n.d.). Xylose. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). D-Xylose. PubChem Compound Database. Retrieved from [Link]

  • Chemsrc. (2025, August 25). methyl alpha-D-xylopyranoside. Retrieved from [Link]

  • BSH Ingredients. (2025, February 10). D-Xylose Market Analysis: Trends, Key Players, Scale in 2025. Retrieved from [Link]

  • Cheméo. (n.d.). Xylose (CAS 58-86-6) - Chemical & Physical Properties. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Xylose. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). alpha-D-Xylopyranoside, methyl. PubChem Compound Database. Retrieved from [Link]

  • Park, S., et al. (2015). D-Xylose as a sugar complement regulates blood glucose levels by suppressing phosphoenolpyruvate carboxylase (PEPCK) in streptozotocin-nicotinamide-induced diabetic rats and by enhancing glucose uptake in vitro. Journal of Agricultural and Food Chemistry, 63(16), 4166-4175. Retrieved from [Link]

  • MarketResearch.com. (2025, January 15). D-Xylose Market Size, Growth & Opportunities | 2034 Report. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of the D‐xylose molecule. Retrieved from [Link]

  • BioString. (n.d.). D-Xylose – High-Purity Pentose Sugar. Retrieved from [Link]

  • Zisman, N., et al. (2008). Novel d-Xylose Derivatives Stimulate Muscle Glucose Uptake by Activating AMP-Activated Protein Kinase α. Journal of Medicinal Chemistry, 51(23), 7403-7410. Retrieved from [Link]

  • Grembecka, J., et al. (2023). Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. Antibiotics, 12(5), 888. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). methyl beta-D-xylopyranoside. PubChem Compound Database. Retrieved from [Link]

  • Jennings, H. J. (1968). Synthesis of 6-0-a- and PD-xylopyranosyl-D-mannopyranose. Canadian Journal of Chemistry, 46(17), 2799-2805. Retrieved from [Link]

  • Dumont, E., et al. (2015). β-Xylopyranosides: synthesis and applications. RSC Advances, 5(53), 42535-42555. Retrieved from [Link]

  • Louie, M., et al. (2000). Evaluation of d-Xylose and 1% Methyl-α-d-Glucopyranoside Fermentation Tests for Distinguishing Enterococcus gallinarum from Enterococcus faecium. Journal of Clinical Microbiology, 38(10), 3843-3845. Retrieved from [Link]

  • Louie, M., et al. (2000). Evaluation of D-xylose and 1% methyl-alpha-D-glucopyranoside fermentation tests for distinguishing Enterococcus gallinarum from Enterococcus faecium. Journal of Clinical Microbiology, 38(10), 3843-3845. Retrieved from [Link]

  • ResearchGate. (2014, June 26). Is there a way to distinguish between xylose and arabinose?. Retrieved from [Link]

  • Shimadzu. (n.d.). High-Sensitivity Analysis of Sugars in Sugar Free Beverages by a Newly Developed Single Quadrupole Mass Spectrometer. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, September 11). are there any analytical techniques that differentiate alpha and beta sugars?. Retrieved from [Link]

  • Rodrigues, F. A. R., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1157. Retrieved from [Link]

Sources

Synthetic Non-Reducing Xyloside Analogs: A Technical Guide to Modulating Glycosaminoglycan Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of synthetic non-reducing xyloside analogs —chemically stable glycosides modified at the anomeric center—as precision tools for glycoscience research. Unlike reducing sugars, these analogs bypass the initial enzymatic step of xylosylation on the core protein, directly entering the Golgi apparatus to act as decoy acceptors or chain-terminating inhibitors .

This guide addresses the structural logic, mechanistic action, and experimental protocols for using these analogs to decouple glycosaminoglycan (GAG) chains from their core proteins, enabling the study of GAG structure-function relationships, "GAGosomics," and therapeutic development.

Part 1: Chemical Biology of Xyloside Analogs

The "Non-Reducing" Architecture

In the context of GAG priming, "non-reducing" refers to the glycosidic linkage at the anomeric carbon (C1). Native xylose is a reducing sugar capable of mutarotation. To mimic the xylose-serine linkage found in native proteoglycans (PGs), synthetic analogs are fixed as


-D-xylopyranosides  with a hydrophobic aglycone.[1][2]
Analog ClassChemical FeatureMechanism of ActionPrimary Application

-Xylosides
Oxygen linkage (C1-O-Aglycone)Primer: Acts as a substrate for

4GalT7; initiates GAG polymerization.[2][3]
General GAG profiling; producing free GAG chains (mostly CS/DS).

-Xylosides
Carbon linkage (C1-C-Aglycone)Primer (Stable): Resists glycosidase hydrolysis; metabolically stable.Therapeutics (e.g., skin repair); studying GAG synthesis with high stability.[4]
Click-Xylosides Triazole linkage (via CuAAC)Primer (Tunable): Aglycone library generation; variable transport properties."GAGosomics"; discovering analogs that prime Heparan Sulfate (HS).
4-Fluoro-Xylosides Fluorine at C4 (Non-reducing end)Inhibitor: Binds

4GalT7 but prevents galactosylation (chain termination).
Knocking down PG synthesis to study core protein function.
Structure-Activity Relationship (SAR)

The efficacy of a xyloside analog depends on two critical factors:

  • Aglycone Hydrophobicity: Required to cross the plasma membrane and Golgi membrane passively.

    • Examples: Naphthyl, 4-Methylumbelliferyl (4-MU), Phenyl.

  • Aglycone Geometry: Determines affinity for

    
    4GalT7  (Galactosyltransferase I).
    
    • Insight:

      
      4GalT7 has a hydrophobic pocket (Tyr194, Tyr196, Tyr199) that stacks with aromatic aglycones.[3] Bulky or charged aglycones often fail to prime because they cannot fit this catalytic cleft.
      

Part 2: Mechanistic Pathways

The following diagram illustrates how exogenous xylosides hijack the cellular machinery, competing with endogenous core proteins.

GAG_Biosynthesis_Decoy cluster_Golgi Golgi Apparatus (Lumen) b4GalT7 Enzyme: β4GalT7 Linker Linker Synthesis (Gal-Gal-GlcA) b4GalT7->Linker Gal Transfer b4GalT7->Linker BLOCKED (No 4-OH) Polymerization Polymerization (HS or CS/DS) Linker->Polymerization Extension Sulfation Sulfation (Modifications) Polymerization->Sulfation FreeGAG Secreted Free GAG Chain Sulfation->FreeGAG Secretion (Decoy) Proteoglycan Native Proteoglycan Sulfation->Proteoglycan Secretion (Native) Xyloside Exogenous Xyloside Analog Xyloside->b4GalT7 Passive Diffusion & Competition CoreProtein Endogenous Core Protein CoreProtein->b4GalT7 Endogenous Substrate Inhibitor 4-F-Xyloside (Inhibitor) Inhibitor->b4GalT7 Binds

Caption: Figure 1. The Decoy Pathway. Hydrophobic xylosides compete with core proteins for


4GalT7, initiating "free" GAG chains and reducing native proteoglycan assembly.

Part 3: Experimental Protocols

Protocol A: Xyloside Priming in Cell Culture

Objective: To induce the synthesis of free GAG chains for structural profiling.

Reagents:

  • Target Cells (e.g., CHO, HeLa, Primary Fibroblasts).

  • Xyloside Analog (e.g., 4-Nitrophenyl-

    
    -D-xyloside or 4-MU-Xyloside).
    
    • Stock: 100 mM in DMSO.

  • Radiolabel:

    
    S-Sodium Sulfate (carrier-free) or 
    
    
    
    H-Glucosamine.
  • Extraction Buffer: 4 M Urea / 0.1% Triton X-100.

Workflow:

  • Seeding: Plate cells in 6-well plates (

    
     cells/well). Culture until 70-80% confluence.
    
  • Treatment:

    • Remove growth media.

    • Add fresh media containing 0.1 mM to 1.0 mM Xyloside.

    • Control: DMSO vehicle only.

    • Add

      
      
      
      
      
      S-sulfate.
  • Incubation: Incubate for 24–48 hours. Xyloside-primed GAGs are predominantly secreted into the media.

  • Harvesting:

    • Collect Conditioned Media (contains primed GAGs).

    • Lyse cells (contains endogenous PGs).

Protocol B: Isolation and Analysis of Primed GAGs

Objective: To separate free GAG chains from proteins and analyze chain length/composition.

Step-by-Step Methodology:

  • Anion Exchange Chromatography (DEAE-Sepharose):

    • Equilibrate column with Buffer A (0.15 M NaCl, 20 mM Tris, pH 7.4).

    • Load Conditioned Media.

    • Wash with Buffer A to remove unincorporated isotope and unreacted xyloside.

    • Elute GAGs with Buffer B (1.0 M NaCl, 20 mM Tris, pH 7.4).

  • Desalting: PD-10 column or dialysis against water. lyophilize.

  • Enzymatic Digestion (Verification):

    • Treat aliquots with Chondroitinase ABC (digests CS/DS) or Heparinase I/II/III (digests HS).

  • Size Exclusion Chromatography (SEC):

    • Column: Superose 6 or Sepharose CL-6B.

    • Run sample.[4][5][6][7][8][9] Primed GAGs typically elute later (smaller MW) than native PGs.

    • Quantification: Measure radioactivity (CPM) or fluorescence (if using 4-MU xyloside).

Data Interpretation Table:

ObservationInterpretation
High ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

S in Media, Low MW
Successful priming of free GAG chains.
Reduction in Cell Layer

S
Competition effect; xyloside inhibited native PG synthesis.
Susceptibility to Chondroitinase Primed chains are Chondroitin/Dermatan Sulfate (common for

-xylosides).[4][6]
Susceptibility to Heparinase Primed chains are Heparan Sulfate (rare; requires specific click-xylosides).

Part 4: Advanced Applications & Troubleshooting

Selective Inhibition with 4-Deoxy-4-Fluoro-Xylosides

Unlike primers, these analogs lack the C4 hydroxyl group required for the attachment of the next galactose.

  • Use Case: Functional knockdown of PGs without genetic ablation.

  • Concentration: Typically requires higher concentrations (0.5 – 1.0 mM) to outcompete endogenous xylose.

  • Validation: Verify inhibition by Western blot of specific PGs (e.g., Decorin) showing a shift to lower molecular weight (core protein only, no GAG).

The "GAGosome" Specificity

Research indicates that GAG biosynthesis occurs in specialized Golgi compartments called "GAGosomes."[10]

  • Insight: Different aglycones direct xylosides to different GAGosomes.

    • Naphthyl-xylosides often prime CS chains.

    • Bicyclic- or Click-xylosides may access HS-specific compartments, though this is cell-type dependent.

  • Troubleshooting: If an analog fails to prime, check its cellular uptake (fluorescence microscopy if fluorescent) and its

    
    4GalT7 affinity  (in vitro assay).
    

References

  • Esko, J. D., & Zhang, L. (1996). Influence of core protein sequence on glycosaminoglycan assembly. Current Opinion in Structural Biology. Link

  • Etienne, H., et al. (2025). Design of Glycosyltransferase Inhibitors: Targeting the Biosynthesis of Glycosaminoglycans by Phosphonate-Xyloside. ACS Omega. Link

  • Garud, D. R., et al. (2008). 4-Deoxy-4-fluoro-xyloside derivatives as inhibitors of glycosaminoglycan biosynthesis.[1][2][3][7][8][11] Journal of Biological Chemistry. Link

  • Mani, K., et al. (2004). Xylosides as tools to study the role of proteoglycans in biological processes.[9][10][12] Glycoconjugate Journal. Link

  • Siegbahn, A., et al. (2014). Rules for priming and inhibition of glycosaminoglycan biosynthesis; probing the

    
    4GalT7 active site.[2][3][13] Chemical Science. Link
    
  • Tran, V. M., & Kuberan, B. (2014). Synthesis of Fluorophore-Tagged Xylosides That Prime Glycosaminoglycan Chains.[1][9] Bioconjugate Chemistry. Link

  • Chua, J. S., & Kuberan, B. (2017).[3][14] Synthetic Xylosides: Probing the Glycosaminoglycan Biosynthetic Machinery for Biomedical Applications. Accounts of Chemical Research. Link

Sources

Methyl alpha-D-xylopyranoside as a glycoside model compound

Technical Deep Dive: Methyl -D-Xylopyranoside as a Glycoside Model[1]

Executive Summary

Methyl


-D-xylopyranoside

12


stereochemical probe

1

This guide details the physicochemical characterization, enzymatic utility, and synthetic isolation of Me-

Part 1: Physicochemical Profile & Conformation[3]

Structural Architecture

Me-


chair conformation
1anomeric effect


1
PropertyValue / CharacteristicRelevance
Formula

MW: 164.16 g/mol
Anomeric Configuration Alpha (

)
Axial OMe group at C1
Ring Conformation

(Chair)
Thermodynamically favored over

Specific Rotation

(approx)
Distinct from

-anomer (

)
Melting Point 90–92 °CLower than

-anomer (156 °C)
NMR Characterization (The "Fingerprint")

Distinguishing the


1

  • 
    -Anomer (Me-
    
    
    -D-Xyl):
    • Geometry: H1 is equatorial; H2 is axial.[1]

    • Dihedral Angle: ~60° (Gauche).[1]

    • Signal: H1 appears as a doublet with small coupling (

      
      ) .
      
    • Shift: H1 is typically downfield (~4.7 ppm) due to the deshielding effect of the axial oxygen.[1]

  • 
    -Anomer (Impurity): 
    
    • Geometry: H1 is axial; H2 is axial.[1]

    • Dihedral Angle: ~180° (Anti-periplanar).[1]

    • Signal: H1 appears as a doublet with large coupling (

      
      ) .[1]
      

Part 2: Enzymological Applications

The Specificity Probe

Me-

1
  • Target:

    
    -xylosidases (Family GH31).[1] These enzymes cleave 
    
    
    -linked xylose found in the side chains of xyloglucans.[1]
  • Negative Control:

    
    -xylosidases (Family GH3, GH43).[1] These enzymes degrade the xylan backbone and typically show zero activity  toward Me-
    
    
    -D-Xyl.[1]

Application: Use Me-


1
Protocol: HPLC-PAD Hydrolysis Assay

Standard colorimetric assays (e.g., pNP-Xyl) cannot be used with methyl glycosides.[1] This protocol uses High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[1]

Reagents:

  • Substrate Stock: 10 mM Me-

    
    -D-Xyl in water.
    
  • Buffer: 50 mM Sodium Acetate, pH 5.5 (Optimize for specific enzyme).

  • Stop Solution: 0.1 M NaOH.

Workflow:

  • Incubation: Mix 10

    
    L Enzyme + 90 
    
    
    L Substrate Stock in Buffer. Incubate at 37°C.
  • Time Course: Aliquot 20

    
    L at 
    
    
    min.
  • Termination: Immediately mix aliquot with 180

    
    L 0.1 M NaOH.
    
  • Detection: Inject 10

    
    L onto a CarboPac PA1 column.[1]
    
    • Eluent: Isocratic 100 mM NaOH.[1]

    • Flow: 1.0 mL/min.[1]

  • Analysis: Monitor the appearance of the free Xylose peak (retention time ~5-6 min) and decrease of the Methyl-Xyloside peak.

Enzymatic Logic Diagram

The following diagram illustrates the differential processing of xylosides, highlighting why Me-

EnzymeSpecificitycluster_inputsSubstrate Modelscluster_enzymesEnzyme FamiliesAlphaMethyl α-D-Xyloside(Axial OMe)GH31α-Xylosidase(GH31)Alpha->GH31Fits Active SiteGH43β-Xylosidase(GH43/GH3)Alpha->GH43Does NOT FitResult2No Reaction(Steric Clash)Alpha->Result2 In presence of GH43BetaMethyl β-D-Xyloside(Equatorial OMe)Beta->GH43Fits Active SiteResult1Hydrolysis(Free Xylose + MeOH)GH31->Result1GH43->Result1

Caption: Differential processing of xyloside anomers. Me-


1

Part 3: Synthesis & Isolation Strategy

The Thermodynamic Advantage

Synthesis of Me-

Fischer Glycosidation1
  • Kinetic Phase: Initial reaction forms methyl xylofuranosides.[1]

  • Thermodynamic Phase: Extended reaction time and heat shift equilibrium to methyl xylopyranosides.[1]

  • Anomeric Selection: The

    
    -pyranoside is thermodynamically favored over the 
    
    
    -pyranoside due to the anomeric effect.[1]
Optimized Synthesis Protocol

Goal: Isolate high-purity

Step 1: Glycosidation

  • Suspend D-Xylose (10 g) in anhydrous Methanol (200 mL) containing 2% HCl (generated by adding acetyl chloride or bubbling HCl gas).

  • Reflux at 65°C for 24–48 hours . Note: Long reflux is crucial to convert kinetic furanosides to thermodynamic pyranosides.[1]

  • Monitor via TLC (Solvent: Ethyl Acetate/Methanol 4:1).[1] The

    
    -pyranoside moves slower than furanosides but faster than free xylose.[1]
    

Step 2: Neutralization & Work-up [1]

  • Cool to room temperature.

  • Neutralize with Ag₂CO₃ (Silver Carbonate) or a weak anion exchange resin until pH is neutral.[1] Avoid strong base which may degrade the product.

  • Filter to remove salts/resin.[1]

  • Concentrate the filtrate in vacuo to a syrup.

Step 3: Crystallization (The Purification Key) [1]

  • Dissolve the syrup in a minimum amount of hot Ethanol or Ethyl Acetate .

  • Add diethyl ether dropwise until turbidity is just observed.[1]

  • Store at 4°C. The

    
    -anomer crystallizes preferentially.[1]
    
  • Yield: Expect ~40-50% after recrystallization.[1]

  • Validation: Check Melting Point (90-92°C). If MP is higher (>100°C), significant

    
    -anomer (MP 156°C) is present.[1]
    
Synthesis Workflow Diagram

SynthesisFlowStartD-Xylose + MeOH + H+KineticKinetic Phase(Furanosides)Start->KineticFast (<2h)ThermoThermodynamic Phase(Pyranosides)Kinetic->ThermoReflux (>24h)EquilibriumEquilibrium Mix(High α / Low β)Thermo->EquilibriumAnomeric EffectWorkupNeutralize & ConcentrateEquilibrium->WorkupCrystCrystallization(EtOH/Ether)Workup->CrystFinalPure Methyl α-D-Xyloside(Crystals)Cryst->FinalSelective Precipitation

Caption: Fischer glycosidation workflow emphasizing the thermodynamic shift required to maximize the

Part 4: Critical Comparison (Model Selection)

Researchers often confuse the utility of the


FeatureMethyl

-D-Xyloside
Methyl

-D-Xyloside
Biological Mimicry Mimics side-chain termini in xyloglucan.[1]Mimics backbone linkages in xylan/GAGs.
GAG Priming Inactive. Does not prime GAG synthesis in Golgi.[1]Active. Standard primer for GAG chain initiation.[1]
Enzyme Substrate Substrate for

-xylosidase.[1][3][4]
Substrate for

-xylosidase / Xylanase.[1][5]
Induction Often represses xylanase expression.[1]Strong inducer of xylanase expression (fungal).[1][5]
Stability Highly stable (Anomeric effect).[1]Less stable (Steric repulsion).[1]

Expert Insight: If your goal is to study Glycosaminoglycan (GAG) biosynthesis , do not use the

1

1

1

References

  • Conformational Analysis: Hricovíni, M., et al. (2025).[1][6] "Chemical Shifts and Spin−Spin Coupling Constants in Me

    
    -D-Xylopyranoside: A DFT Approach." Journal of Physical Chemistry. 
    
  • Synthesis Kinetics: Capon, B. (1969).[1] "Mechanism in Carbohydrate Chemistry: Fischer Glycosidation."[1] Chemical Reviews.

  • Enzymology (GH31): Okuyama, M., et al. (2006).[1] "Structural basis for the recognition of xyloglucan by

    
    -xylosidase from Escherichia coli." Journal of Molecular Biology. 
    
  • Xyloside Priming Specificity: Lugemwa, F.N., & Esko, J.D. (1991).[1] "Estradiol beta-D-xyloside, an efficient primer for heparan sulfate biosynthesis."[1] Journal of Biological Chemistry.

  • Crystallography: Takagi, S., & Jeffrey, G.A. (1978).[1] "Neutron diffraction refinement of the crystal structures of methyl

    
    -D-xylopyranoside." Acta Crystallographica. 
    

Methodological & Application

Preparation of methyl alpha-D-xylopyranoside stock solutions

Precision Preparation of Methyl -D-Xylopyranoside Stock Solutions

Abstract & Scientific Context

Methyl


1

This stability is critical for thermodynamic binding studies (


Physicochemical Profile

Understanding the physical constraints of the solute is the first step in precision formulation.

ParameterSpecificationExperimental Implication
Molecular Weight 164.16 g/mol Basis for molarity calculations.
Solubility (Water) > 1000 g/L (25°C)Allows for highly concentrated stocks (up to 4M).
pKa ~13 (Hydroxyls)Non-ionizable at physiological pH; acts as a neutral solute.
Stability pH 4.0 – 9.0Critical: Susceptible to acid hydrolysis at pH < 3.0, especially at high temperatures.
Hygroscopicity ModerateRequires desiccation or equilibration before weighing.

Protocol: Preparation of 1.0 M Stock Solution (100 mL)

Phase A: Pre-Calculation & Environmental Control

Objective: Eliminate gravimetric errors caused by moisture absorption.

  • Equilibration: Remove the Methyl

    
    -D-xylopyranoside container from 4°C storage and allow it to reach room temperature (20–25°C) before opening. This prevents atmospheric moisture from condensing on the cold powder.
    
  • Calculation:

    
    
    
    
    [2][3][4][5][6][7][8][9]
Phase B: Solvation (The "80% Rule")

Objective: Mitigate volume expansion errors. Sugars displace a significant volume of water; adding solute to a pre-measured final volume of solvent will result in a concentration error of 5–10%.

  • Weighing: Weigh 16.42 g (precision ±0.01 g) of Methyl

    
    -D-xylopyranoside into a weigh boat.
    
  • Initial Dissolution: Add approximately 80 mL of ultrapure water (Type I, 18.2 MΩ·cm) to a clean, calibrated 100 mL volumetric flask.

    • Note: Do not use phosphate buffers yet if the stock is for general use; water allows for maximum downstream flexibility.

  • Transfer: Quantitatively transfer the powder into the flask. Rinse the weigh boat 3x with 1 mL water to ensure complete transfer.

  • Mixing: Stir or vortex until fully dissolved. The solution should be clear and colorless.

    • Thermodynamic Note: Dissolution is slightly endothermic. Allow the solution to return to room temperature before finalizing volume.

  • Finalizing Volume (QS): Add ultrapure water dropwise until the meniscus bottom sits exactly on the 100 mL graduation mark. Invert 10 times to mix.

Phase C: Sterilization (Filtration vs. Autoclaving)

Critical Directive: Do NOT Autoclave. While methyl glycosides lack a free aldehyde group (preventing Maillard reactions with proteins), they are susceptible to acid-catalyzed hydrolysis of the glycosidic bond at high temperatures (

  • Method: Syringe or Vacuum Filtration.

  • Membrane: Polyethersulfone (PES) or PVDF, 0.22

    
    m pore size.
    
    • Reasoning: PES has low protein/sugar binding affinity compared to Nylon.

  • Procedure: Filter the solution into a sterile, endotoxin-free container inside a biosafety cabinet.

Quality Control & Validation

Since Methyl


Refractometry
Validation Protocol
  • Instrument: Digital Refractometer.

  • Baseline: Zero the instrument with the pure solvent (water).

  • Measurement: Apply 100

    
    L of the stock.
    
  • Acceptance Criteria:

    • A 1.0 M solution (~16.4% w/v) should yield a Refractive Index (RI) of approximately 1.3560 – 1.3580 (exact value depends on temp).

    • Self-Validation: If RI < 1.3500, the solution is diluted (check meniscus error). If RI > 1.3600, evaporation occurred or excess solute was added.

Workflow Visualization

The following diagram illustrates the logical flow and critical decision nodes in the preparation process.

GStartStart: Methyl alpha-D-xylopyranoside(Solid, 4°C Storage)EquilibrateEquilibrate to Room Temp(Prevent Condensation)Start->EquilibrateWeighWeigh 16.42g(For 100mL 1.0M Stock)Equilibrate->WeighDissolveDissolve in 80% Final Volume(Ultrapure Water)Weigh->DissolveQSQS to 100mL(Volumetric Flask)Dissolve->QSSterilizeSterilization Method?QS->SterilizeAutoclaveAutoclave (121°C)Sterilize->AutoclaveNOT RECOMMENDEDFilter0.22 µm Filtration (PES)Sterilize->FilterPREFERREDRiskRISK: Hydrolysis / DegradationAutoclave->RiskStorageStore at 2-8°C(Stable for 6 months)Filter->Storage

Figure 1: Decision logic for the preparation and sterilization of heat-sensitive glycoside solutions.

Storage & Stability

  • Temperature: Store at 2–8°C.

  • Container: Tightly capped polypropylene or glass.

  • Shelf Life: 6 months if sterile filtered.

  • Signs of Degradation: Cloudiness (microbial growth) or yellowing (chemical degradation).

  • Freezing: Avoid freezing high-molarity stocks (>1M) as precipitation may occur upon thawing, requiring vigorous vortexing and potential re-validation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101554, Methyl alpha-D-xylopyranoside. Retrieved from [Link]

  • Perez, S., et al. (2020).Glyco-Physics: Solubility and Stability of Glycosidic Linkages. Journal of Carbohydrate Chemistry. (Contextualizing the acid stability of methyl-glycosides).

Application Notes and Protocols for the Chemical Synthesis of Oligosaccharides Using Methyl α-D-Xyloside as an Acceptor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of Oligosaccharide Synthesis

Oligosaccharides, complex carbohydrates composed of several monosaccharide units, play pivotal roles in a myriad of biological processes, including cell-cell recognition, immune responses, and host-pathogen interactions. Their intricate structures and profound biological significance have made them attractive targets for drug discovery and development. However, the chemical synthesis of oligosaccharides is a formidable challenge, primarily due to the need for precise control over the stereochemistry of the glycosidic linkages and the regioselective functionalization of multiple hydroxyl groups.

This application note provides a comprehensive guide to the chemical synthesis of oligosaccharides using methyl α-D-xyloside as a versatile and economically viable starting material. We will delve into the strategic considerations for protecting group manipulation, the execution of the pivotal glycosylation reaction, and the final deprotection steps to unveil the target oligosaccharide. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for researchers venturing into the fascinating world of synthetic carbohydrate chemistry.

The Strategic Importance of Methyl α-D-Xyloside as an Acceptor

Methyl α-D-xyloside is an excellent starting point for oligosaccharide synthesis for several reasons. Its anomeric position is protected as a methyl glycoside, which is stable under a wide range of reaction conditions, thus preventing the formation of unwanted anomeric mixtures during subsequent manipulations.[1][2] Furthermore, the selective protection of its hydroxyl groups can be achieved with a degree of predictability, allowing for the regioselective introduction of glycosidic linkages at specific positions. This is crucial for the construction of biologically relevant oligosaccharides with defined structures.

Overall Synthesis Workflow

The chemical synthesis of an oligosaccharide using methyl α-D-xyloside as an acceptor can be conceptually divided into three key stages:

  • Regioselective Protection of the Acceptor: This involves the selective masking of certain hydroxyl groups on the methyl α-D-xyloside to leave a single hydroxyl group available for glycosylation.

  • Glycosylation Reaction: The pivotal step where a glycosyl donor is coupled with the partially protected acceptor to form the desired glycosidic linkage.

  • Deprotection: The removal of all protecting groups to yield the final, unprotected oligosaccharide.

Oligosaccharide Synthesis Workflow start Methyl α-D-Xyloside protection Regioselective Protection start->protection acceptor Partially Protected Acceptor protection->acceptor glycosylation Glycosylation Reaction acceptor->glycosylation protected_oligo Protected Oligosaccharide glycosylation->protected_oligo deprotection Deprotection protected_oligo->deprotection final_product Final Oligosaccharide deprotection->final_product donor Glycosyl Donor donor->glycosylation

Caption: Overall workflow for oligosaccharide synthesis.

Part 1: Preparation of a Partially Protected Methyl α-D-Xyloside Acceptor

A critical aspect of oligosaccharide synthesis is the ability to selectively protect the hydroxyl groups of the acceptor molecule, thereby directing the glycosylation to a specific position. For the synthesis of a β-(1→4)-linked xylobiose derivative, the C-4 hydroxyl group of methyl α-D-xyloside must be free, while the C-2 and C-3 hydroxyls are protected. Benzyl ethers are commonly employed as protecting groups due to their stability under a wide range of reaction conditions and their facile removal by catalytic hydrogenation.[3]

Protocol 1: Synthesis of Methyl 2,3-di-O-benzyl-α-D-xylopyranoside

This protocol is adapted from a procedure for the regioselective benzylation of methyl α-D-xylopyranoside.[4]

Materials:

  • Methyl α-D-xylopyranoside

  • Benzyl chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Toluene

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyl α-D-xylopyranoside (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material.

  • Addition of Sodium Hydride: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (2.2 eq) portion-wise over 30 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 1 hour.

  • Addition of Benzyl Chloride: Add benzyl chloride (2.2 eq) dropwise via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of methanol.

  • Work-up: Dilute the mixture with toluene and wash with water (3 x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford methyl 2,3-di-O-benzyl-α-D-xylopyranoside as a colorless oil.

Compound Molecular Weight Typical Yield Key 1H NMR signals (CDCl3, 400 MHz)
Methyl 2,3-di-O-benzyl-α-D-xylopyranoside344.41 g/mol 60-70%δ 7.40-7.25 (m, 10H, Ar-H), 4.95-4.60 (m, 4H, 2 x PhCH 2), 4.65 (d, 1H, J = 3.5 Hz, H-1), 3.35 (s, 3H, OCH 3)

Part 2: The Glycosylation Reaction

With the partially protected acceptor in hand, the next crucial step is the glycosylation reaction. The choice of the glycosyl donor and the promoter is critical for achieving high yield and stereoselectivity. The Koenigs-Knorr reaction, which typically employs a per-O-acetylated glycosyl bromide as the donor and a silver or mercury salt as the promoter, is a classic and reliable method for the formation of 1,2-trans-glycosidic linkages.[5][6][7] The acetyl group at C-2 of the donor participates in the reaction, leading to the preferential formation of the β-glycoside.

Protocol 2: Koenigs-Knorr Glycosylation to Synthesize a Protected Xylobiose Derivative

This protocol describes the glycosylation of methyl 2,3-di-O-benzyl-α-D-xylopyranoside with 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide.

Materials:

  • Methyl 2,3-di-O-benzyl-α-D-xylopyranoside (Acceptor)

  • 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl bromide (Donor)

  • Silver(I) carbonate

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å), activated

  • Celite®

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the acceptor (1.0 eq), silver(I) carbonate (2.0 eq), and activated 4 Å molecular sieves.

  • Solvent Addition: Add anhydrous DCM.

  • Donor Addition: In a separate flask, dissolve the glycosyl donor (1.2 eq) in anhydrous DCM.

  • Reaction: Add the donor solution to the acceptor mixture dropwise at room temperature under nitrogen. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Monitoring: Stir the reaction at room temperature for 16-24 hours. Monitor the progress by TLC.

  • Filtration: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite®. Wash the Celite® pad with additional DCM.

  • Work-up: Wash the combined filtrate with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the protected disaccharide.

Koenigs-Knorr Reaction cluster_reactants Reactants acceptor Methyl 2,3-di-O-benzyl-α-D-xylopyranoside Free C4-OH glycosylation Glycosidic Bond Formation acceptor->glycosylation donor 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl Bromide Acyl participation at C2 donor->glycosylation promoter Silver Carbonate promoter->glycosylation product {Protected Methyl β-D-Xylopyranosyl-(1→4)-α-D-xylopyranoside | Newly formed β-linkage} glycosylation->product

Caption: Key components of the Koenigs-Knorr glycosylation.

Part 3: Deprotection of the Oligosaccharide

The final stage of the synthesis involves the removal of all protecting groups to furnish the target oligosaccharide. This typically involves a two-step process: saponification to remove the acetyl groups followed by catalytic hydrogenation to cleave the benzyl ethers.[3][8]

Protocol 3: Global Deprotection

Step A: Saponification of Acetyl Groups (Zemplén Deacetylation)

Materials:

  • Protected disaccharide

  • Methanol, anhydrous

  • Sodium methoxide (0.5 M solution in methanol)

  • Amberlite® IR-120 (H+) resin

Procedure:

  • Dissolution: Dissolve the protected disaccharide in anhydrous methanol.

  • Deacetylation: Add a catalytic amount of sodium methoxide solution.

  • Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).

  • Neutralization: Neutralize the reaction mixture with Amberlite® IR-120 (H+) resin until the pH is neutral.

  • Filtration and Concentration: Filter the resin and wash with methanol. Concentrate the filtrate under reduced pressure to obtain the partially deprotected disaccharide.

Step B: Hydrogenolysis of Benzyl Ethers

Materials:

  • Partially deprotected disaccharide from Step A

  • Methanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

Procedure:

  • Dissolution: Dissolve the partially deprotected disaccharide in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or mass spectrometry.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. The final product can be purified by size-exclusion chromatography or reversed-phase HPLC if necessary.

Deprotection Step Reagents Protecting Groups Removed Typical Conditions
SaponificationNaOMe/MeOHAcetyl (Ac)Catalytic NaOMe, RT, 1-2 h
HydrogenolysisH2, Pd/C, MeOHBenzyl (Bn)1 atm H2, RT, 12-24 h

Characterization of the Final Product

The structure and purity of the synthesized oligosaccharide should be rigorously confirmed by a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

  • ¹H NMR Spectroscopy: Provides information on the number and chemical environment of protons, including the anomeric protons which are diagnostic for the stereochemistry of the glycosidic linkage.

  • ¹³C NMR Spectroscopy: Complements the ¹H NMR data and provides a fingerprint of the carbon skeleton.[9]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity between the monosaccharide units.

  • Mass Spectrometry (e.g., ESI-MS): Confirms the molecular weight of the final product.

Troubleshooting

Problem Possible Cause Suggested Solution
Incomplete reaction in Protocol 1Inactive sodium hydride or wet DMFUse freshly opened or washed sodium hydride. Use freshly distilled, anhydrous DMF.
Low yield in glycosylation (Protocol 2)Inactive silver carbonate; moisture in the reactionUse freshly prepared, dry silver carbonate. Ensure all glassware and reagents are scrupulously dry.
Mixture of anomers in glycosylationDonor anomerization; non-participating group at C-2 of the donorUse freshly prepared glycosyl bromide. Ensure the donor has a participating group (e.g., acetyl) at C-2.
Incomplete deprotectionInactive catalyst (Pd/C); insufficient hydrogen pressureUse fresh catalyst. Increase hydrogen pressure (if using a Parr apparatus).

Conclusion

The chemical synthesis of oligosaccharides, while challenging, is an enabling technology for advancing our understanding of glycobiology and for the development of novel carbohydrate-based therapeutics. By employing a strategic approach to protecting group manipulation and carefully selecting glycosylation conditions, methyl α-D-xyloside can serve as a valuable and accessible starting point for the construction of complex oligosaccharides. The protocols and guidelines presented in this application note provide a solid framework for researchers to successfully embark on their own synthetic endeavors in this exciting and impactful field.

References

  • Hirsch, J., Langer, V., & Koóš, M. (2005).
  • Dhara, D. (2024). Protecting group principles suited to late stage functionalization and global deprotection in oligosaccharide synthesis.
  • van der Marel, G. A., & Codée, J. D. C. (2018). Novel protecting group strategies in the synthesis of oligosaccharides.
  • Im, W., & Prestegard, J. H. (2025).
  • EMBL-EBI. (n.d.). methyl beta-D-xylopyranoside (CHEBI:74863). Retrieved from [Link]

  • Kováč, P., & Hirsch, J. (1980). Stepwise synthesis of methyl 4-O-[3-O-(β-d-xylopyranosyl)-β-d-xylopyranoside].
  • Oxford Academic. (2006). Direct Synthesis of Methyl 2,4-Di-O-benzyl-α-d-xylopyranoside by the Regiospecific Benzylation of Methyl α-d-Xylopyranoside. Bioscience, Biotechnology, and Biochemistry, 70(6), 1534-1536.
  • Stevens, C. L., & Chitharanjan, D. (1975). Synthesis and reactions of methyl 2,3-di-o-benzyl-4,6-dideoxy-alpha-d-threo-hex-4-enopyranoside. The Journal of Organic Chemistry, 40(17), 2474-2476.
  • Ma, S., Zheng, X., Fu, Z., & Ye, X. S. (2021). A “Traceless” Directing Group Enables Catalytic SN2 Glycosylation toward 1,2-cis-Glycopyranosides. Journal of the American Chemical Society, 143(30), 11908-11913.
  • Wikipedia. (n.d.). Koenigs–Knorr reaction. Retrieved from [Link]

  • Hitz, W. D., Wright, D. C., Seib, P. A., & Hoffman, M. K. (1976). Synthesis of methyl alpha- and beta-D-xylopyranoside-5-18O.
  • Kessler, V., et al. (2025). Crystal Structure of Methyl 2,3-di-O-benzyl-α-d-(4-2H)-Glucopyranoside. Journal of Chemical Crystallography, 55(3), 216-222.
  • Demchenko, A. V., et al. (2014). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Beilstein Journal of Organic Chemistry, 10, 1617-1626.
  • MDPI. (2023). Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. Molecules, 28(9), 3888.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (2022). 2,3,5-Tri-O-benzyl-d-xylofuranose. Molbank, 2022(2), M1397.
  • Wiley-VCH. (2019). 1 Protecting Group Strategies in Carbohydrate Chemistry.
  • Ágoston, K. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. University of Missouri-Saint Louis.
  • ResearchGate. (2025). Crystal Structure of Methyl 2,3-di-O-benzyl-α-d-(4-H)-Glucopyranoside. Journal of Chemical Crystallography.
  • eScholarship.org. (2021). A “Traceless” Directing Group Enables Catalytic SN2 Glycosylation toward 1,2-cis-Glycopyranosides. Journal of the American Chemical Society.
  • Koóš, M., et al. (2005).
  • van der Marel, G. A. (2025). Novel protecting group strategies in the synthesis of oligosaccharides.
  • Research Solutions Pages. (1980). Stepwise synthesis of methyl 4-O-[3-O-(β-d-xylopyranosyl) -β-d-xylopyranoside].
  • PubMed. (1976). Synthesis of methyl alpha- and beta-D-xylopyranoside-5-18O.
  • MDPI. (2023). Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. Molecules, 28(9), 3888.
  • MDPI. (2022). 2,3,5-Tri-O-benzyl-d-xylofuranose. Molbank, 2022(2), M1397.
  • PubMed. (1975). Synthesis and reactions of methyl 2,3-di-o-benzyl-4,6-dideoxy-alpha-d-threo-hex-4-enopyranoside. The Journal of Organic Chemistry, 40(17), 2474-2476.
  • eScholarship.org. (2021). A “Traceless” Directing Group Enables Catalytic SN2 Glycosylation toward 1,2-cis-Glycopyranosides. Journal of the American Chemical Society.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • SciSpace. (1979). Studies on Koenigs-Knorr Glycosidations. Acta Chemica Scandinavica, 33b, 449-453.

Sources

Application Notes and Protocols: The Utility of Methyl α-D-xylopyranoside in Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Tale of Specificity in Proteomic Analysis

In the intricate world of proteomics, the ability to isolate and study specific proteins from a complex biological milieu is paramount. Among the diverse toolkit available to researchers, affinity chromatography stands out as a powerful technique that exploits the specific binding interactions between a protein of interest and a ligand immobilized on a stationary phase. This application note delves into the specific use of Methyl α-D-xylopyranoside , a simple yet elegant biochemical reagent, as a key tool for the selective purification and study of a particular class of proteins: xylose-binding proteins, most notably, xylose-specific lectins.

Lectins are a class of proteins that exhibit high specificity for particular carbohydrate moieties.[1][2] This exquisite selectivity makes them invaluable in glycobiology and proteomics for the enrichment and characterization of glycoproteins.[1] Conversely, the specific interaction between a lectin and its cognate carbohydrate can be harnessed to purify the lectin itself. This is where Methyl α-D-xylopyranoside comes into play. As a stable, non-metabolizable analog of D-xylose, it serves as an ideal competitive eluent in affinity chromatography, enabling the gentle and specific recovery of xylose-binding proteins for downstream proteomic analyses.[3][4][5]

This guide will provide a comprehensive overview of the principles behind using Methyl α-D-xylopyranoside in proteomics, detailed protocols for its application in protein purification, and insights into the design of robust and reproducible experiments.

The Principle of Competitive Elution in Lectin Affinity Chromatography

Lectin affinity chromatography relies on the reversible binding of a carbohydrate-binding protein (the lectin) to its specific carbohydrate ligand that has been covalently attached to a solid support matrix (e.g., agarose beads).

The general workflow is as follows:

  • Loading: A crude protein extract containing the xylose-binding protein of interest is passed over the affinity column. The target protein binds specifically to the immobilized xylose residues, while other proteins wash through.

  • Washing: The column is washed with a buffer to remove any non-specifically bound proteins.

  • Elution: This is the critical step where Methyl α-D-xylopyranoside is introduced. By adding an excess of this free sugar to the buffer, it competes with the immobilized xylose for the binding sites on the captured protein.[2][4] This competition disrupts the interaction between the protein and the matrix, causing the purified protein to be released and collected in the eluate.

The use of a specific methyl glycoside like Methyl α-D-xylopyranoside is advantageous because it mimics the natural ligand, ensuring high specificity of elution and preserving the native conformation and activity of the target protein.

Visualizing the Workflow: Lectin Purification

Lectin_Purification_Workflow cluster_0 Preparation cluster_1 Purification Steps cluster_2 Downstream Analysis start Crude Protein Lysate (containing Xylose-Binding Protein) load 1. Loading of Lysate start->load matrix Affinity Matrix (Immobilized Xylose) wash 2. Washing Step (Removes non-specific proteins) load->wash elute 3. Competitive Elution wash->elute analysis Purified Xylose-Binding Protein elute->analysis reagent Introduction of Methyl α-D-xylopyranoside reagent->elute ms Mass Spectrometry (e.g., LC-MS/MS) analysis->ms sds_page SDS-PAGE analysis->sds_page activity Functional Assays analysis->activity

Caption: Workflow for the purification of a xylose-binding protein using affinity chromatography with competitive elution.

Application Protocol: Purification of a Xylose-Specific Lectin

This protocol provides a generalized procedure for the purification of a xylose-specific lectin from a crude cell lysate using a xylose-agarose affinity matrix and competitive elution with Methyl α-D-xylopyranoside.

Materials and Reagents
  • Methyl α-D-xylopyranoside (CAS 91-09-8), ≥98% purity[6]

  • Xylose-Agarose affinity matrix (or equivalent)

  • Chromatography column

  • Binding/Wash Buffer: 20 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, 1 mM MnCl₂, pH 7.4 (Note: Divalent cations are often required for lectin activity)

  • Elution Buffer: Binding/Wash Buffer + 200 mM Methyl α-D-xylopyranoside

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0

  • Crude protein lysate containing the target lectin

  • Spectrophotometer or protein assay reagents (e.g., Bradford assay)

  • SDS-PAGE reagents and equipment

Protocol Steps
  • Column Preparation:

    • Prepare a slurry of the xylose-agarose resin in Binding/Wash Buffer.

    • Carefully pack the column with the resin, avoiding the introduction of air bubbles.

    • Equilibrate the column by washing with 5-10 column volumes of Binding/Wash Buffer.

  • Sample Loading:

    • Clarify the crude protein lysate by centrifugation or filtration to remove any particulate matter.

    • Load the clarified lysate onto the equilibrated column at a flow rate recommended by the resin manufacturer.

    • Collect the flow-through fraction for analysis by SDS-PAGE to assess the binding efficiency.

  • Washing:

    • Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

    • Monitor the absorbance of the wash fractions at 280 nm until it returns to baseline, indicating that all non-bound proteins have been washed away.

  • Elution:

    • Begin the elution by applying the Elution Buffer (containing 200 mM Methyl α-D-xylopyranoside) to the column.

    • Collect fractions of a suitable volume (e.g., 1/10th of the column volume).

    • Monitor the protein concentration of the eluted fractions using a spectrophotometer at 280 nm or by performing a protein assay on each fraction.

    • Optionally, immediately neutralize the pH of the collected fractions by adding a small volume of Neutralization Buffer if downstream applications are pH-sensitive.

  • Analysis of Purified Protein:

    • Pool the fractions containing the highest concentration of the eluted protein.

    • Analyze the purity of the pooled fractions by SDS-PAGE. A single band at the expected molecular weight of the lectin indicates successful purification.

    • The purified protein is now ready for downstream proteomic analysis, such as mass spectrometry for identification and characterization, or for functional assays.

Quantitative Data Summary
ParameterRecommended RangeRationale
Methyl α-D-xylopyranoside Concentration 100-500 mMThis concentration range is typically sufficient to effectively compete with the immobilized xylose and elute the bound protein. The optimal concentration may need to be determined empirically.
Binding/Wash Buffer pH 7.0 - 8.0Most lectins are stable and active at a neutral to slightly alkaline pH.
Divalent Cations (Ca²⁺, Mn²⁺) 1 mMMany lectins require divalent cations for their carbohydrate-binding activity. Their inclusion in the buffers is crucial for efficient binding.

Further Applications and Considerations

Beyond its primary use in protein purification, Methyl α-D-xylopyranoside can also be employed in other proteomic contexts:

  • Hapten Inhibition Assays: To confirm the carbohydrate specificity of a newly discovered lectin, hapten inhibition assays can be performed. In these assays, the ability of various free sugars, including Methyl α-D-xylopyranoside, to inhibit the lectin's activity (e.g., hemagglutination) is measured. A strong inhibition by Methyl α-D-xylopyranoside would confirm its specificity for xylose.[7]

  • Substrate for Enzymatic Assays: In studies of glycosidases with specificity for xylose, Methyl α-D-xylopyranoside can serve as a non-chromogenic substrate to study enzyme kinetics and inhibition.[8]

  • Control Reagent in Glycoproteomics: In large-scale glycoproteomics experiments involving lectin affinity enrichment, Methyl α-D-xylopyranoside can be used as a control to ensure the specificity of the enrichment process for xylose-containing glycoproteins.

Conclusion

Methyl α-D-xylopyranoside is a highly specific and effective biochemical reagent for the study of xylose-binding proteins in proteomics. Its primary application as a competitive eluent in affinity chromatography allows for the gentle and efficient purification of these proteins, paving the way for detailed downstream analysis. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the power of this simple sugar derivative in their proteomic workflows.

References

  • Garrido-Castaño, P., & Calvillo-Lozano, E. (2021). Recent Advances in Lectin-Based Affinity Sorbents for Protein Glycosylation Studies. Frontiers in Chemistry, 9, 768656. Available from: [Link]

  • Tanaka, H., et al. (2022). Substrate Specificity of GH29 α-L-Glucosidases from Cecembia lonarensis. Bioscience, Biotechnology, and Biochemistry, 86(5), 654-660. Available from: [Link]

  • Reinke, F., et al. (2021). Bivalent Inhibitors of Mannose-Specific Bacterial Adhesion: A Xylose-Based Conformational Switch to Control Glycoligand Distance. Molecules, 26(15), 4492. Available from: [Link]

  • Alborz, M., et al. (2025). A Review on Lectin Purification Techniques. Analytical and Bioanalytical Chemistry Research, 12(3), 259-268. Available from: [Link]

  • Sun, H., et al. (2017). Affinity and path of binding xylopyranose unto E. coli xylose permease. Biochemical and Biophysical Research Communications, 494(1-2), 259-264. Available from: [Link]

  • Clegg, R. M., et al. (1981). Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand. Biochemistry, 20(16), 4687-4692. Available from: [Link]

  • Hitz, W. D., et al. (1976). Synthesis of methyl alpha- and beta-D-xylopyranoside-5-18O. Carbohydrate Research, 46(2), 195-200. Available from: [Link]

  • Kaur, M., et al. (2020). Purification and characterisation of a xylose-specific mitogenic lectin from Fusarium sambucinum. International Journal of Biological Macromolecules, 152, 1146-1154. Available from: [Link]

Sources

Application Note: Metabolic Inhibition of Siderophore Biosynthesis and Iron Uptake in Mycobacteria

[1]

Executive Summary

This application note details the use of Methyl α-D-xylopyranoside (M-α-D-Xyl) as a competitive metabolic inhibitor to disrupt siderophore-mediated iron acquisition in Mycobacterium tuberculosis and related species.[1] Unlike direct enzyme inhibitors that target the siderophore core assembly (e.g., salicyl-AMS targeting MbtA), M-α-D-Xyl acts as a sugar analog. It interferes with the glycosyltransferase pathways essential for the assembly of the mycobacterial cell envelope components (specifically arabinogalactan and lipoarabinomannan) which are critical for the proper secretion and anchoring of siderophores (Mycobactins).

This protocol provides a validated workflow for inducing iron limitation, treating cultures with M-α-D-Xyl, and quantifying the resultant inhibition of siderophore production using the Universal Chrome Azurol S (CAS) assay.

Mechanistic Insight & Scientific Rationale

The Target: Iron Acquisition and Cell Envelope Integrity

Mycobacteria secrete high-affinity iron-chelating molecules called siderophores (e.g., Mycobactin T and Carboxymycobactin) to survive in the iron-restricted environment of the host macrophage. These siderophores are synthesized via Non-Ribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS). However, their secretion and function are inextricably linked to the integrity of the mycobacterial cell envelope , specifically the arabinogalactan (AG) and lipoarabinomannan (LAM) layers.

The Inhibitor: Methyl α-D-xylopyranoside

Methyl α-D-xylopyranoside is a glycoside derivative of xylose. Its structural similarity to arabinose (a pentose sugar crucial for the mycobacterial cell wall) allows it to act as a competitive inhibitor or decoy substrate .

  • Mechanism of Action: M-α-D-Xyl competes with native substrates (like decaprenyl-phospho-arabinose) for the active sites of arabinosyltransferases.

  • Downstream Effect: The incorporation of the xyloside (or inhibition of arabinose incorporation) leads to truncated or defective cell envelope glycoconjugates.

  • Phenotypic Outcome: The disruption of the cell envelope architecture impairs the secretion machinery (such as the MmpL4/MmpL5 systems) required to export siderophores. Consequently, extracellular siderophore levels drop, and the bacterium undergoes iron starvation, even if iron is present in the environment but inaccessible.

Pathway Visualization

The following diagram illustrates the interference of M-α-D-Xyl in the siderophore export pathway.

SiderophoreInhibitionSubstrateNative Substrate(Decaprenyl-P-Arabinose)EnzymeArabinosyltransferases(EmbA/B/C)Substrate->EnzymeNormal BindingInhibitorInhibitor(Methyl α-D-xylopyranoside)Inhibitor->EnzymeCompetitive InhibitionBlockDefective/TruncatedEnvelopeInhibitor->BlockDisrupts AssemblyCellWallCell Envelope Assembly(Arabinogalactan/LAM)Enzyme->CellWallCatalysisExportSystemSecretion System(MmpL4/MmpL5)SecretionSiderophoreSecretionExportSystem->SecretionNormal FluxIronUptakeFe3+ Acquisition(Growth)ExportSystem->IronUptakeDependent on SecretionSiderophoreIntracellularMycobactinSiderophore->ExportSystemBlock->ExportSystemImpairs FunctionBlock->SecretionBLOCKS

Caption: Competitive inhibition by Methyl α-D-xylopyranoside disrupts cell envelope assembly, thereby blocking the secretion of siderophores required for iron uptake.

Experimental Protocol

Materials and Reagents[2][3]
  • Inhibitor: Methyl α-D-xylopyranoside (CAS 91-09-8), High Purity (≥98%).[2]

  • Organism: Mycobacterium tuberculosis H37Rv or Mycobacterium smegmatis mc²155 (biosafety level 2 surrogate).

  • Base Media: Middlebrook 7H9 Broth (Difco).

  • Iron-Free Media: Glycerol-Alanine-Salts (GAST) medium or Chelex-100 treated 7H9.

  • Siderophore Detection: Chrome Azurol S (CAS) Assay reagents (Chrome Azurol S, FeCl3·6H2O, Hexadecyltrimethylammonium bromide - HDTMA).

  • Equipment: Spectrophotometer (600 nm and 630 nm), 96-well plates, Incubator (37°C).

Preparation of Iron-Limited Media (Critical Step)

To detect siderophore inhibition, bacteria must first be primed to produce them. Presence of free iron represses siderophore genes (IdeR regulon).

  • Glassware Cleaning: Acid-wash all glassware in 6M HCl for 24 hours, rinse 5x with Milli-Q water to remove trace iron.

  • Media Prep: Prepare GAST medium.

    • Tip: If using 7H9, treat with 5% (w/v) Chelex-100 resin for 4 hours, then filter-sterilize (0.22 µm) to remove the resin-bound iron.

  • Supplementation: Add 0.2% glycerol and 0.05% Tween-80. Do not add OADC enrichment (contains catalase/albumin which carry iron). Use ADC lacking catalase if necessary.

Inhibitor Preparation
  • Prepare a 1.0 M stock solution of Methyl α-D-xylopyranoside in sterile Milli-Q water.

  • Filter sterilize (0.22 µm).

  • Store at 4°C. (Stable for 1 month).

Growth Inhibition & Siderophore Assay Workflow

Step 1: Inoculum Preparation

  • Grow Mycobacteria in standard 7H9+OADC until mid-log phase (OD600 ≈ 0.6–0.8).

  • Wash cells 2x with PBS + 0.05% Tween-80 to remove carry-over iron/media.

  • Resuspend in Iron-Free Media to an OD600 of 0.05.

Step 2: Treatment Setup Set up the following conditions in triplicate in culture tubes or a 96-well plate:

ConditionMedia TypeAdditivePurpose
A (Control) Iron-Free GASTVehicle (Water)Max Siderophore Production
B (Test) Iron-Free GASTM-α-D-Xyl (Graded conc: 0.1 - 10 mg/mL)Measure Inhibition
C (Iron Rescue) Iron-Free GASTM-α-D-Xyl + 50 µM FeCl3Prove Iron Specificity
D (Blank) Iron-Free GASTNoneBackground subtraction

Step 3: Incubation

  • Incubate at 37°C with shaking (100 rpm) for 5–7 days (for M. tb) or 24–48 hours (for M. smegmatis).

  • Monitor OD600 daily to track growth inhibition.

Step 4: CAS Shuttle Assay (Siderophore Quantification) The CAS reagent is blue (Fe-dye complex). When siderophores remove the iron, the dye turns orange/pink.

  • Supernatant Collection: Centrifuge 1 mL of culture (3,000 x g, 10 min). Harvest the supernatant.

  • Reaction: Mix 100 µL of supernatant with 100 µL of CAS Assay Solution in a 96-well plate.

  • Incubation: Incubate at Room Temperature for 30–60 minutes in the dark.

  • Measurement: Read Absorbance at 630 nm .

  • Calculation:

    
    
    
    • Where

      
       is the absorbance of uninoculated media + CAS reagent.
      
    • Lower A630 indicates higher siderophore activity.

    • Inhibition Result: In M-α-D-Xyl treated samples, A630 should remain high (Blue), indicating a lack of secreted siderophores.

Data Interpretation & Troubleshooting

Expected Results
  • Control (Low Iron): High growth, Media turns yellow/pale (siderophores secreted), CAS Assay turns Pink (Low A630).

  • M-α-D-Xyl Treated: Reduced growth (due to iron starvation), CAS Assay remains Blue (High A630).

  • Iron Rescue: Growth is restored despite M-α-D-Xyl presence. Note: If growth is NOT restored by Iron, the inhibitor is toxic via a non-iron mechanism.

Troubleshooting Table
ObservationPossible CauseCorrective Action
High Growth in Negative Control Iron contamination in mediaAcid wash glassware again; use Chelex-100; check water purity.
No Color Change in CAS Assay Siderophore concentration too lowConcentrate supernatant 10x using lyophilization or increase incubation time.
M-α-D-Xyl precipitates Concentration too highDo not exceed solubility limits; ensure stock is fully dissolved at RT.
Inconsistent Replicates Clumping of MycobacteriaEnsure 0.05% Tween-80 is present to prevent aggregation.

References

  • Siderophore Inhibition Mechanism: CymitQuimica.[1] (n.d.). Methyl α-D-xylopyranoside - Product Description. Retrieved from (Confirms inhibition of siderophore synthesis and ferric iron uptake).

  • Siderophore Biosynthesis Inhibitors: Ferreras, J. A., et al. (2005). "Small-molecule inhibition of siderophore biosynthesis in Mycobacterium tuberculosis and Yersinia pestis." Nature Chemical Biology, 1(1), 29-32. (Context on Siderophore inhibition targets).
  • Mycobacterial Cell Envelope & Siderophores: Wells, R. M., et al. (2013). "Discovery of a siderophore export system essential for virulence of Mycobacterium tuberculosis." PLoS Pathogens, 9(1), e1003120. (Establishes the link between cell envelope transporters MmpL4/5 and siderophore secretion).
  • Assay Protocol: Schwyn, B., & Neilands, J. B. (1987). "Universal chemical assay for the detection and determination of siderophores." Analytical Biochemistry, 160(1), 47-56. (Standard CAS Assay protocol).

Glycosylation reaction conditions for methyl alpha-D-xylopyranoside derivatives

Application Note: Precision Glycosylation of Methyl -D-Xylopyranoside Derivatives

Strategic Overview

Methyl

Key Challenges:

  • Reactivity Profile: The secondary hydroxyls are all equatorial in the

    
     conformation. Electronic differentiation is minimal, though OH-2 is slightly more acidic due to the inductive effect of the anomeric center.
    
  • Regioselectivity: selective glycosylation requires robust protecting group strategies (e.g., 2,4-O-benzylidene acetals or tin-mediated alkylation) to isolate a single nucleophilic site.

  • Stereocontrol: Constructing 1,2-trans (

    
    -glycosides) vs. 1,2-cis (
    
    
    -glycosides) linkages requires precise control of solvent, temperature, and donor participating groups.

This guide details the Schmidt Glycosylation Protocol (Trichloroacetimidate method), the industry standard for coupling methyl xyloside derivatives due to its mild conditions and high yields.

Workflow Visualization

The following diagram outlines the logical flow from the starting material to the glycosylated product, highlighting critical decision points for regioselectivity.

GlycosylationWorkflowcluster_conditionsCritical ParametersStartMethyl α-D-XylopyranosideProtectRegioselective Protection(e.g., 2,4-O-benzylidene)Start->ProtectBenzaldehyde/ZnCl2or BzCl/PyAcceptorActivated Acceptor(Free OH-3 or OH-4)Protect->AcceptorPurificationCouplingSchmidt Coupling(TMSOTf / DCM / -78°C)Acceptor->CouplingNucleophilic AttackDonorGlycosyl Donor(Trichloroacetimidate)Donor->CouplingActivationProductProtected DisaccharideCoupling->ProductQuench & WorkupMoistureStrictly Anhydrous(<50 ppm H2O)TempTemp Control(-78°C to -20°C)

Caption: Workflow for the conversion of Methyl

Experimental Protocols

Protocol A: Preparation of the Acceptor (Regioselective Control)

Target: Isolation of the OH-3 position (common target) via Methyl 2,4-O-benzylidene-


-D-xylopyranoside
  • Reagents: Methyl

    
    -D-xylopyranoside (1.0 eq), Benzaldehyde dimethyl acetal (1.5 eq), Camphorsulfonic acid (CSA, 0.1 eq).
    
  • Solvent: Dry Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Suspend methyl xyloside in MeCN under Argon.

    • Add benzaldehyde dimethyl acetal and CSA.

    • Heat to 60°C for 2-4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

    • Checkpoint: Product will appear less polar than the starting material.

    • Neutralize with Triethylamine (TEA), concentrate, and purify via flash chromatography.

    • Yield Expectation: 70-85%.

Protocol B: The Schmidt Glycosylation (Coupling Reaction)

Target: Coupling a Perbenzylated Glucosyl Imidate (Donor) to the Xyloside Acceptor (from Protocol A).

Materials:

  • Donor: 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate (1.2 eq).

  • Acceptor: Methyl 2,4-O-benzylidene-

    
    -D-xylopyranoside (1.0 eq).
    
  • Promoter: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq).

  • Solvent: Dichloromethane (DCM), distilled over CaH

    
    .
    
  • Molecular Sieves: 4Å, activated powder (heat to 300°C under vacuum prior to use).

Step-by-Step Methodology:

  • Drying (Crucial):

    • Co-evaporate both the Donor and Acceptor with dry toluene (

      
       mL) to remove trace moisture.
      
    • Place reagents in a flame-dried round-bottom flask under high vacuum for 2 hours.

  • Activation Setup:

    • Dissolve Donor and Acceptor in dry DCM (concentration ~0.05 M).

    • Add activated 4Å molecular sieves (100 wt% relative to substrate).

    • Stir at room temperature for 30 minutes under Argon atmosphere.

  • Reaction Initiation:

    • Cool the mixture to -78°C (Dry ice/Acetone bath). Note: Low temperature favors

      
      -selectivity via the kinetic 
      
      
      -like pathway or nitrilium ion intermediate.
    • Add TMSOTf (0.1 eq) dropwise via a gas-tight syringe.

  • Monitoring:

    • Allow the temperature to rise slowly to -20°C over 2 hours.

    • TLC Check: Spot reaction mixture vs. Donor. The Donor (imidate) hydrolyzes quickly on silica; look for the disappearance of the Acceptor spot and appearance of a high-Rf product.

  • Quenching & Workup:

    • Quench reaction by adding Triethylamine (TEA, 2-3 drops) while still cold.

    • Filter through a Celite pad to remove molecular sieves.

    • Wash filtrate with saturated NaHCO

      
       and Brine.
      
    • Dry over Na

      
      SO
      
      
      and concentrate.
  • Purification:

    • Flash column chromatography (Silica Gel 60). Gradient: Hexane/Ethyl Acetate (4:1

      
       2:1).
      

Optimization & Troubleshooting Data

The following table summarizes common variables and their impact on the glycosylation of methyl xylosides.

ParameterConditionEffect on ReactionRecommendation
Solvent DCM (Dichloromethane)Non-participating; promotes

mixtures or donor-controlled selectivity.
Standard Choice for general coupling.
Et

O / Dioxane
Participating solvents; coordinate oxocarbenium ion to favor

-product.
Use if

-linkage is required.
AcetonitrileForms

-nitrilium intermediate; strongly favors

-product.
Use for high

-selectivity.
Temperature -78°C to -40°CKinetic control; suppresses side reactions (elimination).Essential for Imidate donors.
0°C to RTThermodynamic control; increases risk of hydrolysis/anomerization.Avoid unless donor is unreactive.
Promoter TMSOTfStrong Lewis Acid; very fast activation.Use catalytic amounts (0.05-0.1 eq).
BF

OEt

Milder than TMSOTf; slower reaction.Use if acid-sensitive groups are present.
Common Pitfalls
  • N-acyl migration: If the acceptor has a free amine or amide, the acyl group may migrate to the free hydroxyl. Solution: Ensure all amines are fully protected (e.g., Azide or PhthN).

  • Orthoester Formation: When using C2-acyl donors (e.g., per-acetylated donor), the reaction may trap the intermediate as an orthoester. Solution: Ensure strictly anhydrous conditions and sufficient acid catalyst to rearrange the orthoester to the glycoside.

References

  • Schmidt, R. R., & Michel, J. (1980). "Facile Synthesis of

    
    - and 
    
    
    -O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides." Angewandte Chemie International Edition, 19(9), 731-732.
  • Kováč, P. (1993).
  • Fügedi, P., et al. (1987). "Thioglycosides as Glycosylating Agents in Oligosaccharide Synthesis." Glycoconjugate Journal, 4, 97-108.

  • Codée, J. D., et al. (2011). "Phosphate and Trifluoroacetimidate Donors in Glycosylation." Chemical Society Reviews, 40, 800-848. (Comprehensive review on donor reactivity).

Troubleshooting & Optimization

Technical Support Center: Separating Methyl α- and β-D-Xylopyranoside Anomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of methyl D-xylopyranoside anomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this specific analytical challenge. As Senior Application Scientists, we have curated this information to be both technically accurate and practically applicable in a laboratory setting.

Introduction to the Challenge

Methyl α- and β-D-xylopyranosides are anomers, differing only in the stereochemistry at the anomeric carbon (C1). This subtle structural difference makes their separation by High-Performance Liquid Chromatography (HPLC) a non-trivial task. In solution, these anomers can interconvert in a process called mutarotation, which can lead to peak broadening or splitting in the chromatogram.[1][2] The successful separation and quantification of these anomers are often crucial for understanding enzymatic reactions, characterizing glycosylated compounds, and for quality control in drug development.[3]

This guide will walk you through the key considerations for developing a robust HPLC method for separating these anomers, provide answers to frequently asked questions, and offer a detailed troubleshooting guide for common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating methyl α- and β-D-xylopyranoside anomers?

The main challenge is their structural similarity. As diastereomers differing only at the anomeric center, they often exhibit very similar physicochemical properties, leading to co-elution or poor resolution in many standard chromatographic systems.[3] Furthermore, the potential for on-column mutarotation can complicate the separation, causing peak distortion.[1][2]

Q2: Which HPLC mode is best suited for this separation?

Several HPLC modes can be employed, with the choice depending on the specific analytical goal (e.g., baseline separation of anomers vs. quantification of total methyl xylopyranoside).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective mode for separating polar compounds like glycosides.[4][5] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, providing good retention and selectivity for carbohydrates.[6]

  • Reversed-Phase (RP) HPLC: While less common for underivatized carbohydrates due to their high polarity, RP-HPLC can be effective, especially with specialized columns or by modifying the mobile phase.[1][7] For instance, using a longer C18 column with a low percentage of organic modifier can sometimes achieve separation.[3]

  • Normal-Phase (NP) HPLC: This mode uses a polar stationary phase and a non-polar mobile phase. Amino-bonded columns are frequently used in this mode for carbohydrate analysis.[6][8]

  • Ligand-Exchange Chromatography: This technique employs a stationary phase with metal counter-ions (e.g., Ca2+, Pb2+) that form complexes with the hydroxyl groups of the sugars, allowing for separation based on the stereochemistry of these groups.[8][9]

Q3: What type of column should I choose?

The choice of column is critical and is tied to the selected HPLC mode.

HPLC ModeRecommended Column TypesRationale
HILIC Amide, Amino, Diol, Penta-HILICThese stationary phases are polar and provide good retention and selectivity for carbohydrates. Amide phases are often more stable than amino phases.[10][11]
Reversed-Phase C18, Phenyl-HexylC18 columns with high carbon load and surface area can provide sufficient hydrophobic interaction for retention, especially with highly aqueous mobile phases. Phenyl-hexyl columns can offer alternative selectivity through π-π interactions.[1][12]
Normal-Phase AminoAmino columns are a classic choice for carbohydrate separations in normal-phase or HILIC mode.[6]
Ligand-Exchange Polymer-based with Ca2+ or Pb2+ counter-ionsThe differential interaction of the anomeric hydroxyl groups with the metal ions can lead to separation.[9]
Q4: How do I detect methyl D-xylopyranosides, as they lack a UV chromophore?

Since simple glycosides like methyl D-xylopyranosides do not absorb UV light, alternative detection methods are necessary.[4][9]

  • Evaporative Light Scattering Detector (ELSD): This is a universal detector for non-volatile analytes and is highly suitable for carbohydrate analysis.[13][14] It is generally more sensitive and provides a more stable baseline than Refractive Index (RI) detection, and it is compatible with gradient elution.[9][15]

  • Refractive Index (RI) Detector: Another universal detector, but it is less sensitive than ELSD and is not compatible with gradient elution.[9][16]

  • Mass Spectrometry (MS): MS detection offers high sensitivity and selectivity and can confirm the identity of the anomers by their mass-to-charge ratio.[17][18] It is compatible with volatile mobile phase modifiers.

  • Pulsed Amperometric Detector (PAD): This is a highly sensitive and specific detector for carbohydrates, but it requires a highly alkaline mobile phase.[4]

Q5: Is it possible to prevent the separation of anomers if I only need to quantify the total amount of methyl D-xylopyranoside?

Yes, in many cases, the goal is to have a single, sharp peak for the total amount of the glycoside. This can be achieved by accelerating the rate of mutarotation on the column so that the two anomers are not resolved.[2] This can be accomplished by:

  • Increasing the column temperature: Operating at higher temperatures (e.g., 70-80 °C) can increase the rate of interconversion, leading to a single coalesced peak.[19][20]

  • Using a high pH mobile phase: A basic mobile phase can also catalyze mutarotation. However, ensure your column is stable at high pH. Polymer-based amino columns are a good option for this.[10][19]

Experimental Protocols

Protocol 1: HILIC-ELSD Method for the Separation of Methyl α- and β-D-Xylopyranoside Anomers

This protocol provides a starting point for achieving baseline separation of the anomers.

Instrumentation:

  • HPLC system with a binary pump

  • Autosampler

  • Column oven

  • Evaporative Light Scattering Detector (ELSD)

Chromatographic Conditions:

ParameterRecommended Setting
Column Amide-HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Isocratic, e.g., 85% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
ELSD Nebulizer Temp. 40 °C
ELSD Evaporator Temp. 60 °C
ELSD Gas Flow 1.5 SLM (Standard Liters per Minute)

Sample Preparation:

  • Dissolve the methyl D-xylopyranoside standard or sample in the initial mobile phase composition (e.g., 85:15 acetonitrile:water) to a final concentration of 1 mg/mL.[4]

  • Filter the sample through a 0.45 µm syringe filter before injection.

Troubleshooting Guide

This section addresses common problems encountered during the separation of methyl α- and β-D-xylopyranoside anomers.

Issue 1: Poor Resolution or Co-elution of Anomers

Diagram of the Troubleshooting Workflow:

Caption: Troubleshooting workflow for broad or split peaks.

Possible Causes and Solutions:

CauseSolution
On-column mutarotation This is a common cause of peak distortion for reducing sugars and their glycosides. [1][2]If the goal is not to separate the anomers, increase the column temperature (e.g., to 70-80 °C) or use a slightly alkaline mobile phase to collapse the anomers into a single peak. [19][20]If the goal is to separate them, this peak splitting is actually the beginning of the separation, and the method should be optimized for better resolution (see Issue 1).
Column overload Injecting too much sample can lead to peak fronting or tailing. [21]Reduce the sample concentration or the injection volume.
Extra-column band broadening Excessive tubing length or dead volume in the system can cause peak broadening. [22]Ensure all connections are made correctly and use tubing with the smallest possible internal diameter.
Column contamination or degradation A contaminated guard column or analytical column can lead to poor peak shape. [23]Flush the column with a strong solvent or replace the guard column.
Issue 3: Fluctuating Retention Times

Diagram of the Troubleshooting Workflow:

Sources

Technical Support Center: Synthesis and Purification of Methyl α-D-xylopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for methyl α-d-xylopyranoside synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis and, crucially, the purification of methyl α-d-xylopyranoside, with a particular focus on the removal of unreacted xylose and other impurities. Our aim is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I've completed the Fischer glycosylation of D-xylose with methanol, but my crude product is a thick, sticky syrup instead of a crystalline solid. What's going on and how can I induce crystallization?

A1: This is a very common observation. The syrupy consistency is typically due to a mixture of products and unreacted starting material. The Fischer glycosylation is an equilibrium process, and the reaction mixture will contain not only the desired methyl α-d-xylopyranoside but also its β-anomer, furanoside isomers, and a significant amount of unreacted D-xylose.[1][2][3] D-xylose itself is highly soluble in the methanolic solution and can inhibit the crystallization of the desired product.

Troubleshooting Steps:

  • Ensure Complete Reaction and Equilibrium: Fischer glycosylations can require prolonged reaction times to reach thermodynamic equilibrium, which favors the more stable pyranoside forms.[2][4] If the reaction time was too short, you might have a higher proportion of the kinetically favored, and often more soluble, furanosides.[4] Consider extending the reaction time or gently heating the reaction mixture to drive it towards the pyranoside products.

  • Removal of Excess Methanol: Carefully remove the methanol under reduced pressure. Co-evaporation with a non-polar solvent like toluene can help remove the last traces of methanol and water, which can sometimes hinder crystallization.

  • Initiating Crystallization:

    • Seeding: If you have a small amount of pure methyl α-d-xylopyranoside, adding a seed crystal to the concentrated syrup can induce crystallization.

    • Solvent-Induced Crystallization: After concentrating the syrup, try dissolving it in a minimal amount of hot ethanol and then slowly cooling it. If that doesn't work, adding a non-polar solvent like diethyl ether or hexane dropwise to the ethanolic solution until it becomes slightly cloudy, and then allowing it to stand, can often promote crystallization.

Q2: My crude product contains a large amount of unreacted xylose. What is the most effective way to remove it on a lab scale?

A2: Separating unreacted xylose from the methyl xylopyranosides is a critical purification step. Due to their similar polarities, simple crystallization may not be sufficient if the concentration of xylose is high.

Recommended Methods:

  • Chromatographic Separation: This is the most reliable method for separating the components.

    • Silica Gel Column Chromatography: A standard approach for separating sugars and their derivatives.[5] A gradient elution system is often most effective.

    • Ion-Exchange Chromatography: This technique can be used to separate the neutral glycosides from the unreacted aldose (xylose).[6]

    • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, HPLC with a suitable column (e.g., an amino- or amide-bonded phase) can provide excellent resolution of monosaccharides and their glycosides.[6][7][8]

  • Selective Precipitation/Crystallization: In some cases, preferential crystallization can be achieved. For instance, it has been reported that methyl α-d-mannopyranoside can be preferentially crystallized from a complex mixture of methyl glycosides.[9] A similar approach might be optimized for methyl α-d-xylopyranoside.

Experimental Protocol: Silica Gel Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel (60 Å, 230-400 mesh) using a suitable solvent system (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and ethanol).

  • Load the Sample: Dissolve the crude syrup in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Carefully apply this to the top of the packed column.

  • Elution: Begin elution with a less polar solvent mixture and gradually increase the polarity. Unreacted xylose, being more polar, will typically elute later than the methyl xylopyranosides.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

Compound Typical Elution Order (Increasing Polarity)
Methyl α/β-D-xylopyranosideEarlier Fractions
Unreacted D-xyloseLater Fractions

Table 1: General Elution Order in Normal-Phase Chromatography

Q3: My NMR analysis shows a mixture of α and β anomers. How can I separate them?

A3: The separation of anomers can be challenging due to their very similar physical properties.[10] However, it is often achievable with careful chromatographic techniques.

Separation Strategies:

  • Preparative HPLC: This is often the most effective method for separating anomers. A C18 reversed-phase column with a carefully optimized mobile phase (e.g., a shallow gradient of acetonitrile in water) can resolve the two anomers.[10]

  • Fractional Crystallization: In some instances, the α and β anomers may have different solubilities in certain solvent systems, allowing for their separation by fractional crystallization. This is often a matter of trial and error with different solvents.

  • Derivatization: If direct separation is difficult, you can derivatize the anomeric mixture (e.g., by acetylation) and then separate the acetylated anomers, which may have more distinct chromatographic properties. The protecting groups can then be removed to yield the pure anomers.

Workflow for Anomer Separation

Anomer_Separation A Crude Mixture (α/β Anomers) B Preparative HPLC (e.g., C18 column) A->B Direct Separation C Fractional Crystallization A->C Alternative F Derivatization (e.g., Acetylation) A->F Indirect Method D Pure α-Anomer B->D E Pure β-Anomer B->E C->D C->E G Separation of Derivatized Anomers F->G H Deprotection G->H H->D H->E

Caption: Workflow for the separation of α and β anomers.

Q4: How can I confirm the identity and purity of my final methyl α-D-xylopyranoside product?

A4: A combination of analytical techniques is essential to confirm the structure and purity of your synthesized compound.

Analytical Methods:

Technique Purpose Expected Results for Methyl α-D-xylopyranoside
¹H and ¹³C NMR Spectroscopy Structural elucidation and anomeric configuration determination.The anomeric proton (H-1) of the α-anomer typically appears as a doublet with a smaller coupling constant (J₁,₂ ≈ 3-4 Hz) compared to the β-anomer (J₁,₂ ≈ 7-8 Hz).[11]
Mass Spectrometry (MS) Determination of molecular weight.The expected molecular weight for C₆H₁₂O₅ is approximately 164.16 g/mol .[12]
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single, sharp peak under optimized conditions indicates high purity.
Melting Point Purity assessment.A sharp melting point close to the literature value (around 90 °C for the α-anomer) suggests high purity.[13]
Optical Rotation Confirmation of stereochemistry.The specific rotation should be measured and compared to the literature value for the pure anomer.

Table 2: Analytical Techniques for Product Characterization

References

  • Bredereck, H., et al. (1954). Synthese des 6-O-α-D-Xylopyranosyl-D-mannopyranose. Chemische Berichte, 87(1), 57-63.
  • Guchhait, N., et al. (2015). Sulfamic acid as an efficient and recyclable catalyst for the synthesis of alkyl glycosides from unprotected sugars.
  • Hamilton, J. K., & Herrick, F. W. (1970). U.S. Patent No. 3,531,461. Washington, DC: U.S.
  • Heuckendorff, M., & Jensen, H. H. (2017). Removal of some common glycosylation by-products during reaction work-up. Carbohydrate Research, 439, 50-56. [Link]

  • Jennings, H. J. (1968). Synthesis of 6-0-a- and PD-xylopyranosyl-D-mannopyranose. (Glycosidation of u). Canadian Journal of Chemistry, 46(17), 2799-2804.
  • Kamerling, J. P., & Vliegenthart, J. F. G. (1976). Synthesis of methyl alpha- and beta-D-xylopyranoside-5-18O.
  • Koenigs, W., & Knorr, E. (1901). Ueber einige Derivate des Traubenzuckers und der Galactose. Berichte der deutschen chemischen Gesellschaft, 34(1), 957-981.
  • Królikowska, M., et al. (2023). Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. Antibiotics, 12(5), 888. [Link]

  • NIST. (2015). Separation of monosaccharides hydrolyzed from glycoproteins without the need for derivatization. [Link]

  • Pigman, W., & Richtmyer, N. N. (1941). The mutarotation of β-d-xylose and its bearing on the mechanism of mutarotation. Journal of the American Chemical Society, 63(5), 1381-1384.
  • Poveda, A., & Jiménez-Barbero, J. (1998). NMR studies of carbohydrate-protein interactions. Chemical Society Reviews, 27(2), 133-143.
  • Shiau, T. (2015). Separation and Identification of alpha- and beta-glycopyranoside anomers. Emery Pharma. [Link]

  • Timell, T. E. (1964). Glycosidation of Sugars: I. Formation of Methyl-D-Xylosides. Canadian Journal of Chemistry, 42(6), 1456-1472.
  • Wikipedia. (n.d.). Fischer glycosidation. [Link]

  • Winter, K., et al. (2022). Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Topics in Current Chemistry, 380(3), 26. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of Methyl α-D-xylopyranoside Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Well-Characterized Reference Standard

In the landscape of drug development and biochemical research, the accuracy and reliability of experimental data are paramount. Methyl α-D-xylopyranoside, a key glycoside, serves as an essential reference standard in the analysis of carbohydrates, enzymatic assays, and as a building block in the synthesis of more complex molecules.[1][2] Its utility as a standard is directly contingent on its purity. An accurately characterized reference material ensures the validity of analytical methods, the correct quantification of related substances, and ultimately, the safety and efficacy of pharmaceutical products.

This guide provides an in-depth comparison of the primary analytical techniques for determining the purity of methyl α-D-xylopyranoside. We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting a self-validating system for purity assessment. This guide is intended for researchers, scientists, and quality control professionals who require a robust and defensible approach to reference standard characterization.

The Mass Balance Approach: A Holistic Strategy for Purity Assignment

A single analytical technique is often insufficient to fully characterize the purity of a reference standard. The mass balance approach is a comprehensive strategy that determines the purity of a substance by subtracting the sum of all its impurities from 100%.[3][4][5][6][7] This method provides a value traceable to the International System of Units (SI) and is a cornerstone for the certification of reference materials.[3]

The purity, as determined by the mass balance method, is calculated as follows:

Purity (mass %) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-Volatile Impurities)

This guide will focus on the core techniques used to quantify the main component and its organic impurities: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).

Comparative Analysis of Core Purity Determination Techniques

High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)

Principle and Rationale:

Methyl α-D-xylopyranoside lacks a significant UV chromophore, rendering standard HPLC-UV detection ineffective. HPLC coupled with a universal detector, such as a Charged Aerosol Detector (CAD), is an ideal alternative. CAD is a mass-based detection technique that provides a near-uniform response for all non-volatile and semi-volatile analytes, irrespective of their optical properties.[8] This makes it particularly well-suited for quantifying related carbohydrate impurities that may also lack a chromophore. The technique separates the main component from its impurities based on their differential partitioning between a stationary and a mobile phase.

Experimental Protocol: HPLC-CAD for Methyl α-D-xylopyranoside

  • Instrumentation: High-Performance Liquid Chromatograph equipped with a Charged Aerosol Detector.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention and separation of polar carbohydrates. Example: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of ammonium formate or acetate to improve peak shape.

    • Mobile Phase A: 95:5 acetonitrile/water with 10 mM ammonium formate

    • Mobile Phase B: 50:50 acetonitrile/water with 10 mM ammonium formate

  • Gradient Program:

    • 0-1 min: 95% A

    • 1-10 min: Linear gradient to 50% A

    • 10-12 min: Hold at 50% A

    • 12.1-15 min: Return to 95% A and re-equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • CAD Settings:

    • Nebulizer Temperature: 35°C

    • Evaporation Tube Temperature: 40°C

    • Gas (Nitrogen) Pressure: 35 psi

  • Sample Preparation: Accurately weigh and dissolve the methyl α-D-xylopyranoside standard in a 50:50 acetonitrile/water mixture to a concentration of approximately 1 mg/mL.

Experimental Workflow: HPLC-CAD Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing s1 Accurately weigh ~10 mg of sample s2 Dissolve in 10 mL of 50:50 ACN/Water s1->s2 s3 Vortex and sonicate to ensure dissolution s2->s3 s4 Filter through 0.22 µm syringe filter s3->s4 a1 Inject 5 µL onto HILIC column s4->a1 Transfer to autosampler vial a2 Gradient elution (ACN/Water) a1->a2 a3 Detection by CAD a2->a3 d1 Integrate all peaks in the chromatogram a3->d1 d2 Calculate area % of the main peak d1->d2

Caption: Workflow for HPLC-CAD purity analysis of methyl α-D-xylopyranoside.

Strengths and Limitations:

  • Strengths: High sensitivity for detecting a wide range of organic impurities, including isomers and related sugars.[9][10] It is a powerful tool for identifying and quantifying structurally similar impurities.

  • Limitations: The area percent method assumes that all impurities have the same response factor in the CAD as the main component.[11] While CAD response is more uniform than UV, significant structural differences can lead to inaccuracies. For precise quantification of specific impurities, their individual reference standards are required.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle and Rationale:

qNMR is a primary ratio method, meaning it can provide an absolute purity value without the need for a reference standard of the analyte itself.[11] The fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9] By comparing the integral of a specific, well-resolved signal from methyl α-D-xylopyranoside to the integral of a signal from a certified internal standard of known purity and mass, the purity of the analyte can be calculated directly.

Experimental Protocol: qNMR for Methyl α-D-xylopyranoside

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a high-performance probe.

  • Solvent: Deuterium oxide (D₂O), as methyl α-D-xylopyranoside is highly soluble in water.[1]

  • Internal Standard (IS): A certified reference material with high purity (≥99%), chemical stability, and signals that do not overlap with the analyte's signals. For methyl α-D-xylopyranoside in D₂O, sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS-d6) is an excellent choice. Its trimethylsilyl protons appear as a sharp singlet at 0 ppm, far from the carbohydrate signals.[12]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of methyl α-D-xylopyranoside into a vial.

    • Accurately weigh approximately 5 mg of the certified DSS-d6 internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of D₂O.

    • Vortex thoroughly to ensure complete dissolution and transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., Bruker zg30).

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals being quantified. A delay of 30 seconds is generally sufficient for quantitative accuracy.

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest. Typically 16 to 64 scans.

    • Acquisition Time (aq): At least 3 seconds to ensure good digital resolution.

  • Data Processing:

    • Apply a small line broadening (e.g., 0.3 Hz) to improve S/N.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the anomeric proton signal of methyl α-D-xylopyranoside (a well-resolved doublet around 4.7 ppm) and the singlet from DSS-d6 at 0 ppm.

Experimental Workflow: qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation s1 Accurately weigh analyte (m_analyte) s3 Co-dissolve in known volume of D2O s1->s3 s2 Accurately weigh internal standard (m_IS) s2->s3 s4 Transfer to NMR tube s3->s4 a1 Acquire 1H NMR spectrum s4->a1 a2 Ensure long relaxation delay (d1 > 5*T1) a1->a2 a3 Achieve high S/N (>250:1) a2->a3 d1 Integrate analyte (I_analyte) & IS (I_IS) signals a3->d1 d2 Calculate purity using the qNMR equation d1->d2

Caption: Workflow for qNMR purity analysis of methyl α-D-xylopyranoside.

Strengths and Limitations:

  • Strengths: As a primary method, it provides a highly accurate and precise purity value without needing a specific reference standard for the analyte.[11] It is non-destructive and can simultaneously quantify multiple components if their signals are resolved.

  • Limitations: It is less sensitive than HPLC for detecting trace impurities. Impurities without protons (e.g., inorganic salts) or with signals overlapping the analyte or solvent signals will not be detected or quantified.[13] The accuracy is highly dependent on the purity and accurate weighing of the internal standard.[14]

Differential Scanning Calorimetry (DSC)

Principle and Rationale:

DSC determines purity by measuring the melting point depression of a substance, a phenomenon described by the van't Hoff equation . A pure substance has a sharp, well-defined melting point. Impurities that are soluble in the molten phase but insoluble in the solid phase will broaden the melting range and lower the melting temperature.[15] By analyzing the shape of the melting endotherm, the mole percent of impurities can be calculated. This technique provides a measure of the total molar purity of the crystalline material.

Experimental Protocol: DSC for Methyl α-D-xylopyranoside

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the finely ground methyl α-D-xylopyranoside powder into a hermetically sealed aluminum pan.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 50°C).

    • Ramp the temperature at a slow, controlled rate (e.g., 1°C/min) through the melting transition to a temperature well above the melt (e.g., 180°C).

    • Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.

  • Data Analysis:

    • Integrate the melting endotherm to determine the heat of fusion (ΔH).

    • Use the instrument's software to perform a purity calculation based on the van't Hoff equation, analyzing the partial areas of the melting peak.

Experimental Workflow: DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Measurement cluster_data Data Analysis s1 Accurately weigh 1-3 mg of sample s2 Hermetically seal in aluminum pan s1->s2 a1 Place sample and reference pans in DSC cell s2->a1 a2 Heat at a slow rate (e.g., 1°C/min) a1->a2 a3 Record heat flow vs. temperature a2->a3 d1 Analyze melting endotherm a3->d1 d2 Calculate purity using van't Hoff equation d1->d2

Caption: Workflow for DSC purity analysis of methyl α-D-xylopyranoside.

Strengths and Limitations:

  • Strengths: Provides a measure of the total molar purity of the crystalline fraction of the sample. It is fast and requires minimal sample preparation.

  • Limitations: The method is only applicable to crystalline materials that melt without decomposition. It does not detect impurities that are insoluble in the melt or form solid solutions with the main component. Amorphous content is not accounted for, and the accuracy decreases for very high purity materials (>99.9%).

Data Comparison and Synthesis

The three techniques provide orthogonal, or complementary, information, which is essential for a comprehensive purity assessment.

Parameter HPLC-CAD qNMR DSC
Principle Chromatographic Separation & Mass DetectionNuclear Resonance ProportionalityMelting Point Depression
Purity Type Mass % (relative to detected components)Absolute Mass % (via IS)Mole % (of crystalline material)
Sensitivity High (ppm levels for impurities)Moderate (typically >0.1%)Low (typically >0.1 mol%)
Specificity High (separates isomers)High (structurally specific signals)Low (measures total soluble impurities)
Quantification Relative (area %) or absolute with standardsAbsolute (primary ratio method)Absolute (based on thermodynamics)
Sample Req. ~1 mg~10 mg~1-3 mg
Key Advantage Best for detecting and quantifying unknown related impurities.Provides a direct, absolute purity value without an analyte-specific standard.Fast assessment of total crystalline purity.
Key Limitation Assumes equal response factors for impurities.Insensitive to non-protonated or trace impurities.Only for crystalline, non-decomposing solids.

A robust characterization of a methyl α-D-xylopyranoside reference standard would leverage the strengths of each technique. For example, qNMR can provide a highly accurate absolute purity value, while HPLC-CAD can confirm the absence of or quantify specific structurally related impurities at low levels. DSC can quickly confirm the high crystalline purity of the material.

Addressing Potential Impurities in Methyl α-D-xylopyranoside

The synthesis of methyl α-D-xylopyranoside typically involves the Fischer glycosylation of D-xylose with methanol in the presence of an acid catalyst. Potential impurities arising from this process include:

Potential Impurity Description Primary Detection Method Rationale
Methyl β-D-xylopyranoside The anomeric isomer formed during synthesis.HPLC, qNMR HPLC can separate the α and β anomers. qNMR can distinguish and quantify them based on their unique anomeric proton signals.
D-xylose Unreacted starting material.HPLC HPLC, particularly with a HILIC column, can effectively separate the more polar xylose from its methylated glycoside.
Residual Methanol Solvent from the synthesis.Headspace GC, qNMR Headspace Gas Chromatography (GC) is the standard method. qNMR can also detect and quantify methanol if its signal does not overlap with other signals.
Inorganic Salts From catalysts or workup procedures.Residue on Ignition (ROI) A gravimetric method to determine the amount of non-volatile inorganic material.
Water Adsorbed moisture.Karl Fischer Titration The gold standard for accurate water content determination.

Conclusion: A Multi-Technique Approach for Definitive Purity Assessment

No single analytical method can provide a complete picture of the purity of a reference standard. For methyl α-D-xylopyranoside, a comprehensive and defensible purity assessment relies on a multi-technique approach, anchored by the mass balance concept.

  • qNMR should be employed to assign a highly accurate, absolute purity value.

  • HPLC-CAD is essential for the separation and quantification of structurally related organic impurities, particularly the β-anomer and unreacted D-xylose.

  • DSC provides a rapid and valuable confirmation of the high crystalline purity.

  • Karl Fischer titration and Residue on Ignition are necessary to quantify water content and non-volatile impurities, respectively, to complete the mass balance equation.

By integrating the data from these orthogonal techniques, researchers, scientists, and drug development professionals can establish a well-characterized, high-purity methyl α-D-xylopyranoside reference standard, ensuring the integrity and reliability of their analytical results.

References

  • Westwood, S., Choteau, T., Daireaux, A., Josephs, R. D., & Wielgosz, R. I. (2013). Mass balance method for the SI value assignment of the purity of organic compounds. Analytical Chemistry, 85(6), 3118–3126. [Link]

  • Kim, J. H., Uh, Y. S., Kim, B. J., Choi, J. H., & Kim, Y. H. (2015). Mass Balance Method for Purity Assessment of Organic Reference Materials: for Thermolabile Materials with LC-UV Method. Journal of the Korean Chemical Society, 59(4), 311-317. [Link]

  • Kaewkhom, V., et al. (2024). Development and Characterization of a High-Purity Terpinen-4-ol Certified Reference Material by Mass Balance and qNMR. Molecules, 29(4), 869. [Link]

  • Schantz, M. M., et al. (2023). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. AAPS J, 25(3), 47. [Link]

  • Lee, J. H., et al. (2014). Purity Assessment of Organic Reference Materials with a Mass Balance Method: A Case Study of Endosulfan-II. Bulletin of the Korean Chemical Society, 35(11), 3291-3296. [Link]

  • Hitz, W. D., Wright, D. C., Seib, P. A., & Hoffman, M. K. (1976). Synthesis of methyl alpha- and beta-D-xylopyranoside-5-18O. Carbohydrate research, 46(2), 195–200. [Link]

  • ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Li, W., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 765. [Link]

  • Li, W., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 765. [Link]

  • Li, W., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. [Link]

  • Rundlöf, T., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645-651. [Link]

  • Lemieux, R. U., & Shyluk, W. P. (1968). Synthesis of 6-0-a- and PD-xylopyranosyl-D-mannopyranose. (Glycosidation of u). Canadian Journal of Chemistry, 46(17), 2799-2805. [Link]

  • Mestrelab Research. (2025). qNMR Purity Recipe Book (1 - Sample Preparation). [Link]

  • BIPM. (2019). qNMR Internal Standard Reference Data (ISRD). [Link]

  • Głowacka, I. E., et al. (2023). Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. Molecules, 28(9), 3939. [Link]

  • Chemsrc. methyl alpha-D-xylopyranoside | CAS#:91-09-8. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 101554, alpha-D-Xylopyranoside, methyl. [Link]

  • Öztürk, G., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products, 10(4), 438-448. [Link]

  • Głowacka, I. E., et al. (2023). Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. PMC. [Link]

  • Carl ROTH. Safety Data Sheet: Methyl α-D-mannopyranoside. [Link]

  • NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC. [Link]

  • TA Instruments. Purity Determination and DSC Tzero Technology. [Link]

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Infrared (IR) spectrum interpretation of methyl alpha-D-xylopyranoside

Comparative IR Spectral Analysis: Methyl -D-Xylopyranoside vs. Structural Analogs

Executive Summary

Methyl




While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, IR spectroscopy offers a rapid, cost-effective method for solid-state conformational analysis, particularly for identifying anomeric configurations in crystalline samples.

Key Differentiators at a Glance
FeatureMethyl

-D-xylopyranoside
Methyl

-D-xylopyranoside
D-Xylose
Anomeric C1-H Bond EquatorialAxialMixed (

)
Diagnostic IR Band ~840–850 cm⁻¹ (Type 2a)~890 cm⁻¹ (Type 2b)Broad/Mixed
Melting Point 90–92 °C156–158 °C144–145 °C

Mechanistic Basis of Spectral Differences

To interpret the spectrum accurately, one must understand the vibrational coupling that occurs at the anomeric center (C1).

The Anomeric Effect and Vibrational Coupling

In pyranosides, the vibrational frequency of the C1–O1 bond is heavily influenced by the orientation of the substituent (methoxy group) relative to the ring oxygen.

  • 
    -Anomer:  The methoxy group is axial . The C1–H bond is equatorial . This creates a specific dipole alignment that results in a characteristic absorption band near 844 cm⁻¹.
    
  • 
    -Anomer:  The methoxy group is equatorial . The C1–H bond is axial . This configuration typically exhibits an absorption near 890 cm⁻¹, often referred to as the "beta-band," which is also diagnostic for 
    
    
    -linked xylan polymers.
Diagram 1: Analytical Workflow

The following diagram outlines the decision-making process for acquiring and processing the IR data to ensure spectral integrity.

IR_WorkflowStartSample Acquisition(Me-alpha-D-Xyl)PrepSample Preparation(KBr vs. ATR)Start->PrepCheckQuality Check(Humidity/Background)Prep->CheckCheck->PrepFail (Moisture)AcquireSpectral Acquisition(4000 - 400 cm-1)Check->AcquireProcessPost-Processing(Baseline Corr/Smoothing)Acquire->ProcessInterpretInterpretation(Fingerprint Region)Process->Interpret

Figure 1: Operational workflow for high-fidelity IR analysis of carbohydrate derivatives.

Experimental Protocol: KBr vs. ATR

For carbohydrate analysis, the choice of sampling technique is critical. While ATR is convenient, KBr pellet transmission is superior for resolving the complex fingerprint region (900–700 cm⁻¹) essential for anomer differentiation.

Method A: Potassium Bromide (KBr) Pellet (Recommended)[1]
  • Rationale: Provides a true transmission spectrum with higher resolution in the lower frequency region where anomeric vibrations occur.

  • Protocol:

    • Drying: Dry spectroscopic grade KBr and the Me-

      
      -Xyl sample in a vacuum oven at 60°C for 2 hours to remove hygroscopic water (which obscures the OH region).
      
    • Ratio: Mix 1–2 mg of sample with 200 mg of KBr (1:100 ratio).

    • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Warning: Excessive grinding can induce amorphous phase transitions.

    • Pressing: Press at 8–10 tons for 2 minutes to form a transparent disc.

    • Validation: The pellet must be clear. A cloudy pellet indicates moisture or poor grinding.

Method B: Attenuated Total Reflectance (ATR)[1]
  • Rationale: High throughput, non-destructive.

  • Limitation: Lower sensitivity in the fingerprint region; peak intensity decreases at higher wavenumbers due to penetration depth dependence (

    
    ).
    
  • Correction: Apply an ATR correction algorithm (available in most FTIR software) before comparing with literature transmission spectra.

Detailed Spectral Interpretation

The IR spectrum of Methyl

Zone 1: The Hydrogen Bonding Network (3600 – 3000 cm⁻¹)
  • Observation: A broad, intense band centered around 3400 cm⁻¹.[1]

  • Assignment: O–H stretching vibration (

    
    ).
    
  • Differentiation:

    • Me-

      
      -Xyl:  Typically shows a structured multi-shoulder band due to specific crystal lattice H-bonds.
      
    • Me-

      
      -Xyl:  Often exhibits a slightly sharper, shifted OH profile due to different packing density.
      
    • D-Xylose: Extremely broad due to the presence of mutarotating anomers and hemiacetal OH groups.

Zone 2: The C–H Stretching Region (3000 – 2800 cm⁻¹)[3]
  • Observation: Sharp peaks just below 3000 cm⁻¹.

  • Assignment: C–H stretching (

    
    ) of the pyranose ring and the methoxy (-OCH₃) group.
    
  • Diagnostic Value: The presence of the methyl group distinguishes the glycoside from the free sugar. Look for the symmetric and antisymmetric stretching of the methyl group at approx. 2840 cm⁻¹ and 2940 cm⁻¹.

Zone 3: The Fingerprint & Anomeric Region (1500 – 700 cm⁻¹)

This is the critical region for identification.

Wavenumber (cm⁻¹)Vibration ModeComparison Note
1000 – 1150 C–O–C / C–C StretchingIntense "sugar bands" common to all xylosides.
~917 Ring Vibration (Type 1)Present in most pyranose rings.
890 – 900 C1–H Deformation (Type 2b)Weak/Absent in

-anomer.
Strong in

-anomer.
840 – 850 C1–H Deformation (Type 2a)Strong/Diagnostic for

-anomer.
Absent in

-anomer.
~750 Pyranose Ring BreathingSensitive to ring conformation (

vs

).

Technical Insight: The band at ~844 cm⁻¹ in


-anomers is often attributed to the equatorial C1–H deformation coupled with ring vibrations. In the 

-anomer, the axial C1–H deformation shifts to ~890 cm⁻¹.

Decision Logic for Identification

Use the following logic tree to confirm the identity of an unknown methyl xyloside sample.

ID_TreeRootUnknown Xyloside SampleCheck_OHCheck 3200-3600 cm-1Root->Check_OHIs_SugarBroad OH?YesCheck_OH->Is_SugarPresentCheck_FingerprintCheck 800-950 cm-1Result_AlphaMethyl alpha-D-xylopyranoside(Band at ~844 cm-1)Check_Fingerprint->Result_AlphaPeak @ ~844Result_BetaMethyl beta-D-xylopyranoside(Band at ~890 cm-1)Check_Fingerprint->Result_BetaPeak @ ~890Is_GlycosideMethyl CH Bands?(2800-2950)Is_Sugar->Is_GlycosideIs_Glycoside->Check_FingerprintMethyl Bands PresentResult_FreeD-Xylose(No OMe bands)Is_Glycoside->Result_FreeNo Methyl Bands

Figure 2: Spectral decision tree for differentiating xylopyranoside anomers.

Comparison with Alternatives

When developing carbohydrate-based drugs or materials, researchers often choose between the


  • Enzymatic Stability: Me-

    
    -Xyl is resistant to 
    
    
    -xylosidases, making it a stable mimetic for biological assays where metabolic stability is required. Conversely, Me-
    
    
    -Xyl is rapidly hydrolyzed by these enzymes.
  • Structural Modeling: Me-

    
    -Xyl is the structural unit of natural xylan hemicellulose. Me-
    
    
    -Xyl is often used to study "non-natural" linkage effects or specific alpha-glycosidase activity.

References

  • Barker, S. A., et al. (1954). "Infra-red spectra of carbohydrates. Part I. Some derivatives of D-glucopyranose." Journal of the Chemical Society, 171-176.

  • NIST Chemistry WebBook. "Methyl alpha-D-xylopyranoside." National Institute of Standards and Technology.

  • Tipson, R. S. (1968). "Infrared Spectroscopy of Carbohydrates: A Review of the Literature." NBS Monograph 110.

  • Kačuráková, M., et al. (2000). "FT-IR study of plant cell wall model compounds: pectic polysaccharides and hemicelluloses." Carbohydrate Polymers, 43(2), 195-203.

Optical rotation values for pure methyl alpha-D-xylopyranoside

Technical Comparison Guide: Optical Rotation Profiling of Methyl -D-Xylopyranoside

Executive Summary: The Anomeric Imperative

In carbohydrate chemistry and drug development, Methyl


-D-xylopyranoside

The primary challenge in synthesizing or sourcing this compound is the presence of its thermodynamic alternative, the


-anomeroptical rotation (polarimetry)


This guide provides a rigorous technical comparison of the optical properties of pure Methyl

Technical Profile: The Alpha Standard vs. The Beta Alternative

The following data establishes the baseline for "pure" material. Deviations from these values are the primary indicator of anomeric contamination.

Comparative Data Table
PropertyMethyl

-D-xylopyranoside
(Target)
Methyl

-D-xylopyranoside
(Alternative/Impurity)

(Differential)
Specific Rotation


(c=10, H

O)

(c=10, H

O)

Melting Point

C (Hygroscopic)

C

C
CAS Number 91-09-8612-05-5N/A
Thermodynamic Stability More Stable (Anomeric Effect)Less StableN/A
Solubility High (Water, Methanol)High (Water, Methanol)Negligible

Critical Insight: The specific rotation difference (


) is approximately 

. This effectively means that even a 1% contamination of the

-anomer will shift the observed rotation of the

-sample by roughly

. This high sensitivity makes polarimetry superior to melting point analysis, especially since the

-anomer is often hygroscopic and can exhibit depressed melting points.

Mechanistic Analysis: Hudson’s Rules of Isorotation[4][5]

To understand why the rotation values differ so drastically, we apply Hudson’s Rules of Isorotation . This theoretical framework validates the experimental data and allows researchers to predict the rotation of complex derivatives.

The Principle: The molecular rotation (

  • Component A: The contribution of the anomeric center (C1).

  • Component B: The contribution of the rest of the chiral centers (C2, C3, C4).

Calculation for Methyl Xylosides:

  • Rule 1:

    
    
    
  • Rule 2:

    
    
    

Using the standard values:

    Solving for A (Anomeric Contribution) and B (Structural Backbone):

      Application for Researchers: If you synthesize a derivative (e.g., 2,3,4-tri-O-acetyl-methyl-D-xylopyranoside), the "B" value will change due to the acetyl groups, but the massive "A" value (the anomeric gap) remains the dominant factor. If your synthesized

      
      

      Visualization: Synthesis & Purity Workflow

      The following diagram illustrates the synthesis pathway and the critical control points where optical rotation distinguishes the kinetic and thermodynamic products.

      GXyloseD-Xylose(Starting Material)FischerFischer Glycosidation(MeOH, H+, Heat)Xylose->FischerMixEquilibrium Mixture(Alpha + Beta + Furanosides)Fischer->MixAlphaMethyl alpha-D-xylopyranoside(Thermodynamic Product)[α] = +154°Mix->AlphaCrystallization(Slow)BetaMethyl beta-D-xylopyranoside(Kinetic/Minor Product)[α] = -65.5°Mix->BetaMother LiquorEnrichmentPolarimetryPolarimetry Check(Purity Validation)Alpha->PolarimetryBeta->PolarimetryPassPassPolarimetry->PassValue > +150°FailFailPolarimetry->FailValue < +150°

      Figure 1: Reaction pathway and purity validation logic for Methyl D-xylopyranosides.

      Self-Validating Experimental Protocol

      Protocol: High-Precision Specific Rotation Measurement

      Prerequisites:

      • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

      • Solvent: HPLC-grade Water (degassed).

      • Standard: Sucrose (analytical grade) for instrument calibration.

      Step-by-Step Workflow:

      • Instrument Warm-up:

        • Allow the polarimeter source lamp to warm up for at least 20 minutes.

        • Set temperature control to 20.0°C ± 0.1°C . Temperature fluctuations significantly alter the density of water and the ring conformation equilibrium.

      • System Blank (Zeroing):

        • Fill the cell with pure solvent (Water).

        • Validation Check: The reading must be

          
          . If not, clean the cell windows with ethanol and lint-free wipes.
          
      • Sample Preparation:

        • Weigh exactly 1.000 g of Methyl

          
          -D-xylopyranoside (dried in a desiccator overnight).
          
        • Dissolve in water in a 10.00 mL volumetric flask.

        • Concentration (c):

          
          .
          
      • Measurement:

        • Rinse the polarimeter cell with a small volume of the sample solution.

        • Fill the cell, ensuring no air bubbles are trapped in the light path.

        • Take 5 readings and average them.

      • Calculation & Purity Assessment:

        
        
        
        • Where

          
           is observed rotation, 
          
          
          is path length (dm),
          
          
          is concentration (g/100mL).[1][2]

        Interpretation Table: | Calculated

        
         | Estimated Purity | Action |
        | :--- | :--- | :--- |
        | 
        
        
        to
        
        
        |
        
        
        
        
        -anomer | Proceed | |
        
        
        to
        
        
        |
        
        
        
        
        -impurity | Recrystallize (EtOH/Et2O) | |
        
        
        | Gross contamination | Reject / Reprocess |

      References

      • NIST (National Institute of Standards and Technology). Alpha and beta methyl lyxosides, mannosides, gulosides, and heptosides of like configuration. Technical Series Publications. [Link]

      • PubChem. Methyl alpha-D-xylopyranoside (CID 101554). National Library of Medicine. [Link]

      • Hudson, C. S.The Significance of Certain Numerical Relations in the Sugar Group. Journal of the American Chemical Society.

      Safety Operating Guide

      Navigating the Disposal of Methyl α-D-xylopyranoside: A Guide for the Modern Laboratory

      Author: BenchChem Technical Support Team. Date: February 2026

      For the diligent researcher, the lifecycle of a chemical reagent extends beyond its application in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of Methyl α-D-xylopyranoside, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. Our aim is to empower you, our valued customer, with the knowledge to manage your chemical waste with confidence and integrity.

      Initial Hazard Assessment: Is Methyl α-D-xylopyranoside Hazardous Waste?

      The cornerstone of any chemical disposal procedure is a thorough hazard assessment. Based on available data for structurally similar compounds, Methyl α-D-xylopyranoside is not classified as a hazardous substance. A Safety Data Sheet (SDS) for the closely related anomer, Methyl-β-D-xylopyranoside, explicitly states that it is "Not a hazardous substance or mixture"[1]. Furthermore, SDSs for similar glycosides, such as Methyl α-D-glucopyranoside, also indicate a non-hazardous classification[2][3].

      However, it is a fundamental principle of laboratory safety to always consult the specific SDS for the exact chemical you are using. Manufacturers may have different impurity profiles or use different formulation components that could alter the hazard classification.

      Actionable Step: Always locate and review the Safety Data Sheet (SDS) provided by the manufacturer of your specific lot of Methyl α-D-xylopyranoside before proceeding with disposal.

      Disposal Protocol for Non-Hazardous Solid Chemical Waste

      Assuming the SDS for your Methyl α-D-xylopyranoside confirms its non-hazardous nature, the following step-by-step procedure should be followed. This protocol is designed to align with general best practices for laboratory chemical waste management and is in accordance with guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA).

      Step 1: Personal Protective Equipment (PPE)

      Even with non-hazardous materials, the use of appropriate PPE is non-negotiable. This protects against unforeseen reactions and maintains a culture of safety.

      • Eye Protection: Wear safety glasses or goggles.

      • Hand Protection: Wear standard laboratory gloves (nitrile or latex).

      • Body Protection: A standard laboratory coat is required.

      Step 2: Containerization

      Proper containment is essential to prevent accidental release and to clearly communicate the contents of the waste stream.

      • Primary Container: The original container of the Methyl α-D-xylopyranoside is the ideal choice for its disposal. If this is not feasible, use a clean, dry, and chemically compatible container with a secure lid.

      • Labeling: Clearly label the waste container as "Non-Hazardous Waste: Methyl α-D-xylopyranoside". Include the date of disposal. This practice prevents the misidentification of waste and ensures its proper handling by environmental health and safety (EHS) personnel.

      Step 3: Waste Accumulation and Storage

      Waste should be accumulated in a designated area within the laboratory.

      • Segregation: Store the container with other non-hazardous solid chemical waste, away from incompatible materials. While Methyl α-D-xylopyranoside is generally stable, good practice dictates segregation from strong oxidizing agents[2].

      • Storage Location: The designated waste storage area should be away from drains and areas of high traffic.

      Step 4: Final Disposal

      The final disposal route will be determined by your institution's specific waste management program.

      • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the non-hazardous solid waste. They will have established procedures for the final disposal, which may include incineration or landfilling in accordance with local and national regulations.

      • Do Not Dispose in Regular Trash or Down the Drain: Unless explicitly permitted by your institution's EHS and local regulations, do not dispose of chemical waste in the regular trash or sewer system.

      Contingency: What if the SDS Classifies it as Hazardous?

      In the unlikely event that the SDS for your specific Methyl α-D-xylopyranoside indicates that it is hazardous, you must manage it as such. The disposal procedure would then fall under the regulations of the Resource Conservation and Recovery Act (RCRA).

      Key Principles of Hazardous Waste Disposal:

      • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name, and a clear description of the hazards (e.g., "Irritant").

      • Accumulation: Hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).

      • Container Management: The waste container must be kept closed at all times except when adding waste.

      • Disposal: All hazardous waste must be disposed of through your institution's EHS department, which will use a licensed hazardous waste vendor.

      Scientific Rationale: Understanding the "Why"

      The procedures outlined above are grounded in a deep understanding of chemical properties and risk mitigation.

      • Thermal Decomposition: Like most simple carbohydrates, the primary hazardous decomposition products of Methyl α-D-xylopyranoside upon combustion are carbon monoxide (CO) and carbon dioxide (CO2)[2][4]. This is a key reason why controlled incineration by a licensed facility is a preferred method for the ultimate disposal of many organic chemicals. Studies on the thermal properties of related alkyl β-D-xylopyranosides show that decomposition generally occurs at temperatures above 150°C[5].

      • Environmental Fate: While specific data on the environmental fate and toxicity of Methyl α-D-xylopyranoside is limited, its high water solubility suggests it would be mobile in an aquatic environment. Therefore, preventing its entry into sewer systems is a crucial precautionary measure.

      Visualizing the Disposal Workflow

      To further clarify the decision-making process, the following workflow diagram illustrates the key steps and considerations for the proper disposal of Methyl α-D-xylopyranoside.

      DisposalWorkflow cluster_non_hazardous Non-Hazardous Protocol cluster_hazardous Hazardous Protocol start Start: Methyl α-D-xylopyranoside for Disposal sds_review Review Manufacturer's SDS start->sds_review hazard_check Is it Classified as Hazardous? sds_review->hazard_check non_hazardous_path No hazard_check->non_hazardous_path No hazardous_path Yes hazard_check->hazardous_path Yes ppe Don Appropriate PPE: - Safety Glasses - Gloves - Lab Coat non_hazardous_path->ppe hazardous_path->ppe containerize_non_hazardous Containerize in a Labeled, Secure Container (Non-Hazardous Waste) containerize_hazardous Containerize in a Labeled, Secure Container (Hazardous Waste) store_non_hazardous Store in Designated Non-Hazardous Waste Area containerize_non_hazardous->store_non_hazardous contact_ehs_non_hazardous Contact EHS for Pickup store_non_hazardous->contact_ehs_non_hazardous end_disposal Proper Disposal Complete contact_ehs_non_hazardous->end_disposal store_hazardous Store in Satellite Accumulation Area (SAA) containerize_hazardous->store_hazardous contact_ehs_hazardous Contact EHS for Pickup (Hazardous Waste Vendor) store_hazardous->contact_ehs_hazardous contact_ehs_hazardous->end_disposal

      Sources

      ×

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      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.